molecular formula C₆₃H₁₀₄N₁₆O₂₆ B1574827 MUC5AC motif peptide

MUC5AC motif peptide

Cat. No.: B1574827
M. Wt: 1501.62
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Mucin Glycoproteins and Secreted Mucins (MUC5AC)

Mucins are high molecular weight glycoproteins produced by epithelial cells. biotium.compathnsitu.com They are the primary macromolecular components of mucus, the protective gel-like layer covering epithelial surfaces in the respiratory, gastrointestinal, and urogenital tracts. pnas.orgum.es This mucus barrier plays a critical role in defending against pathogens, chemical damage, and dehydration. uniprot.org Mucins are broadly classified into two families: secreted mucins, which are major components of the mucus gel, and membrane-bound mucins, which are tethered to the cell surface. pathnsitu.com The extensive glycosylation of mucins, where up to 80% of their weight can be attributed to O-linked oligosaccharide chains, is crucial for their function. atlasgeneticsoncology.org

MUC5AC is a prominent secreted, gel-forming mucin. atlasgeneticsoncology.orgatsjournals.org It is a major constituent of the mucus lining in the respiratory tract and the stomach. atlasgeneticsoncology.org In the airways, MUC5AC is primarily produced by goblet cells in the surface epithelium and contributes significantly to the viscoelastic properties of mucus, which are essential for trapping and clearing inhaled particles and microorganisms through mucociliary action. pnas.orguniprot.orgatsjournals.org In the stomach, MUC5AC is a key component of the protective layer that shields the epithelium from the acidic environment and from pathogens like Helicobacter pylori. atlasgeneticsoncology.org The structure of MUC5AC allows it to form net-like polymers, a characteristic that distinguishes it from other mucins like MUC5B, which forms linear strands. pnas.orgembopress.org

The gene encoding MUC5AC is located on chromosome 11p15.5, clustered with other secreted gel-forming mucin genes, namely MUC2, MUC5B, and MUC6. oup.comgu.se This gene clustering suggests a common evolutionary origin from a single ancestral gene through gene duplication and subsequent diversification. oup.comoup.com The structural similarities, particularly in the N- and C-terminal regions, among MUC5AC, MUC2, and MUC5B support this shared ancestry. gu.senih.gov Studies comparing human and mouse mucin gene clusters show a conservation of organization, indicating the fundamental importance of this gene family throughout evolution. oup.com Interestingly, recent research suggests a reduction in the length of the MUC5AC protein during recent human evolution. nih.gov

MUC5AC as a Major Gel-Forming Mucin

Definition and Characteristics of MUC5AC Motif Peptides

The central region of the MUC5AC protein is characterized by a large domain of variable number tandem repeats (VNTRs). atlasgeneticsoncology.orgnih.gov These repeats are rich in serine, threonine, and proline residues, which serve as sites for O-glycosylation. nih.govnih.gov The consensus repeat motif for MUC5AC is an octapeptide, frequently represented as TTSTTSXP, where X can be various amino acids, with alanine (B10760859) being common. chemrxiv.org

MUC5AC motif peptides are synthetically produced short amino acid sequences that mimic these tandem repeats. medchemexpress.commedchemexpress.com A commonly studied MUC5AC motif peptide has the sequence GTTPSPVPTTSTTSAP. medchemexpress.commedchemexpress.com This 16-amino acid fragment is representative of the repetitive sequences found in the native MUC5AC protein. medchemexpress.com The study of these peptides is crucial because the native MUC5AC protein is difficult to investigate due to its large size, extensive glycosylation, and the polymorphic nature of its tandem repeats. nih.gov

Due to the challenges of working with the full-length, heavily glycosylated MUC5AC protein, synthetic MUC5AC motif peptides have become invaluable model compounds in biochemical and glycobiological research. um.esnih.govchemrxiv.org These peptides allow researchers to study specific aspects of mucin structure and function in a controlled manner.

Key research applications include:

Glycosylation Studies: Researchers use MUC5AC motif peptides as substrates to study the enzymes responsible for initiating O-glycosylation, the polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs). nih.gov This helps in understanding how glycosylation patterns are established and how they might change in disease states. chemrxiv.org

Structural Analysis: Nuclear Magnetic Resonance (NMR) and other biophysical techniques are applied to these peptides to understand how glycosylation affects the peptide backbone's conformation. nih.gov These studies provide insights into the three-dimensional structure of mucins, which is critical for their function.

Antibody and Lectin Binding: MUC5AC motif peptides are used in microarrays to investigate the binding of antibodies and lectins. nih.gov This is important for developing diagnostic tools and for understanding how the immune system recognizes mucins. nih.govtandfonline.com For instance, they can be used to map the specific epitopes recognized by anti-MUC5AC antibodies. tandfonline.com

Mucin Assembly: By studying the interactions of these peptides, researchers can gain insights into the mechanisms of mucin oligomerization and the formation of the mucus gel. um.es

In essence, MUC5AC motif peptides provide a reductionist approach to unraveling the complex biology of one of the most important protective molecules in the human body.

Peptide Sequence and Structural Derivation from MUC5AC Tandem Repeats

Scope and Research Significance of this compound Studies

The study of MUC5AC motif peptides is a rapidly advancing field with significant implications for understanding both normal physiological processes and the pathogenesis of numerous diseases. oup.com Research in this area is broad, covering the fundamental structure and function of these peptides, their role in disease, and their potential as therapeutic targets. patsnap.comoup.com

Key Research Areas:

Structural Analysis: Determining the three-dimensional structure of MUC5AC motif peptides and how they contribute to the polymeric nature of the full MUC5AC protein. pnas.orgresearchgate.net

Functional Studies: Investigating the role of these motifs in the viscoelastic properties of mucus, pathogen binding, and interaction with other molecules. atlasgeneticsoncology.orgpnas.org

Disease Association: Elucidating the link between alterations in MUC5AC motif peptides and the development and progression of respiratory diseases, gastrointestinal disorders, and cancer. oup.comgenecards.orgnih.gov

Therapeutic Development: Designing and testing novel drugs, such as peptide inhibitors and antibodies, that specifically target MUC5AC motif peptides to modulate mucus production and properties. patsnap.comoup.comnih.gov

The ability to synthesize specific MUC5AC motif peptides, such as the 16-amino acid fragment with the sequence GTTPSPVPTTSTTSAP, allows researchers to conduct detailed in vitro studies. medchemexpress.com This particular peptide mimics a tandem repeat found in the human MUC5AC protein and is valuable for investigating the protein's O-glycosylation, a key process in mucin function. medchemexpress.comnih.gov

Recent studies have utilized phage display, a powerful technique for identifying peptides that bind to specific targets, to discover cyclic peptides that selectively bind to MUC5AC. acs.orgacs.org These findings open up new avenues for developing drugs that can be localized to specific regions of the gastrointestinal tract where MUC5AC is expressed. acs.orgacs.org

The ongoing research into MUC5AC motif peptides holds immense promise for advancing our understanding of mucosal biology and for the development of innovative treatments for a range of debilitating diseases.

Detailed Research Findings

Academic research has provided significant insights into the structure, function, and pathological relevance of MUC5AC and its motif peptides.

Structural and Functional Characteristics:

MUC5AC is a large, polymeric glycoprotein (B1211001) with a complex structure that includes N- and C-terminal regions, as well as a central, highly glycosylated mucin domain. pnas.org

The protein backbone contains von Willebrand factor-like domains and cysteine-rich domains that are crucial for its polymerization through disulfide bonds. atlasgeneticsoncology.orgpnas.org

A notable feature of MUC5AC is the presence of tandem repeat (TR) domains, with a common consensus sequence of TTSTTSAP. atlasgeneticsoncology.org These repeats are rich in serine and threonine residues, which are the sites of extensive O-glycosylation. atlasgeneticsoncology.orgnih.gov This heavy glycosylation accounts for up to 80% of the mucin's total weight and is critical for its gel-forming properties. atlasgeneticsoncology.org

Studies have shown that the amino acid sequence of the MUC5AC motif peptides, particularly the presence of proline residues, significantly influences the sites of O-glycosylation. nih.gov

MUC5AC can form higher-order oligomers in addition to dimers, which may contribute to the formation of a stagnant mucus layer in muco-obstructive lung diseases. pnas.org

Role in Disease:

Elevated levels of MUC5AC are strongly associated with chronic obstructive lung diseases like chronic bronchitis and asthma. pnas.org In these conditions, MUC5AC becomes the dominant airway mucin, leading to airway obstruction. pnas.org

The overexpression of MUC5AC is also implicated in the pathogenesis of certain cancers, including pancreatic, ovarian, and colon cancer. oup.compnas.org

In gastric cancer, however, a decrease in MUC5AC expression is often observed and can be a marker of poor prognosis. atlasgeneticsoncology.orgnih.gov

Genetic variations within the MUC5AC gene, including variations in the number of tandem repeats, have been identified and may contribute to individual susceptibility to certain diseases. pnas.orgnih.govnih.gov

Therapeutic Targeting:

The development of MUC5AC inhibitors is a major focus of current research. patsnap.com These inhibitors work through various mechanisms, including:

Blocking signaling molecules like EGFR and IL-13 that upregulate MUC5AC expression. patsnap.com

Modulating transcription factors such as NF-κB and Sp1 that control MUC5AC gene expression. patsnap.com

Directly interacting with the MUC5AC protein to alter its structure and reduce its viscosity. patsnap.com

Therapeutic antibodies that target specific epitopes on the MUC5AC protein are also being developed. For example, the antibody clivatuzumab specifically recognizes an epitope within the N-terminal region of MUC5AC and has shown potential in preclinical models of pancreatic cancer. oup.com

Natural compounds like curcumin (B1669340) have been shown to suppress MUC5AC production by interfering with the EGFR signaling pathway. spandidos-publications.com

Data Tables

Below are interactive data tables summarizing key information about MUC5AC motif peptides and related compounds.

Table 1: Key Characteristics of MUC5AC

FeatureDescriptionReferences
Gene MUC5AC genecards.org
Location Chromosome 11p15.5 atlasgeneticsoncology.orgoup.com
Protein Type Secreted, gel-forming mucin atlasgeneticsoncology.org
Primary Function Protection of epithelial surfaces atlasgeneticsoncology.orgoup.com
Key Structural Domains N-terminal region with D1, D2, D3 domains; Central tandem repeat domains; C-terminal region atlasgeneticsoncology.orgpnas.orgresearchgate.net
Common Tandem Repeat Motif TTSTTSAP atlasgeneticsoncology.org

Table 2: MUC5AC Association with Diseases

DiseaseRole of MUC5ACReferences
Chronic Obstructive Pulmonary Disease (COPD) Overexpression leads to mucus obstruction. patsnap.compnas.org
Asthma Overexpression contributes to airway inflammation and obstruction. patsnap.compnas.org
Pancreatic Cancer Aberrant expression, potential therapeutic target. oup.com
Gastric Cancer Decreased expression associated with poor prognosis. atlasgeneticsoncology.orgnih.gov
Dry Eye Syndrome Implicated in the pathogenesis. genecards.org

Properties

Molecular Formula

C₆₃H₁₀₄N₁₆O₂₆

Molecular Weight

1501.62

sequence

One Letter Code: GTTPSPVPTTSTTSAP

Origin of Product

United States

Structural Biology and Conformational Analysis of Muc5ac Motif Peptides

Primary Sequence Analysis and Motif Identification

The primary structure of the MUC5AC protein is notable for its extensive repetitive regions, which are central to its function. These regions are composed of specific, repeating amino acid motifs that define the core of the mucin.

Consensus Tandem Repeat (TR) Motifs (e.g., TTSTTSXP)

The MUC5AC protein contains a large central exon that encodes regions of tandem repeats (TRs). uniprot.org These repeats are composed of a consensus 8-amino-acid motif, frequently identified as TTSTTSAP. researchgate.netoup.com A more generalized representation of this motif is TTSTTSXP, where 'X' can be another amino acid, indicating some variability within the repeats. researchgate.net These 8-amino-acid sequences are themselves encoded by a 24-base-pair consensus motif at the genetic level. researchgate.net

While TTSTTSAP is the most cited consensus sequence, variations have been identified. For instance, a 16-amino acid peptide mimicking a human MUC5AC tandem repeat has the sequence GTTPSPVPTTSTTSAP. pnas.orgdiva-portal.org This longer sequence contains four nearly identical repeats of smaller motifs. pnas.org The central region of the MUC5AC protein is organized into four distinct tandem repeat domains (TR1-TR4), which are composed of a variable number of these MUC5AC-type repeats. nih.govuniprot.org This variability in the number of tandem repeats contributes to the polymorphism of the MUC5AC gene. nih.gov

Post-Translational Modifications and Glycosylation Patterns

The function of MUC5AC is critically dependent on extensive post-translational modifications, primarily O-linked glycosylation. This process adds a dense coat of sugar chains to the protein backbone, accounting for up to 80% of the molecule's total weight. researchgate.net

O-linked Glycosylation Sites and Specificity (e.g., Serine and Threonine Residues)

The numerous serine and threonine residues within the tandem repeat domains serve as the sites for O-linked glycosylation. researchgate.netnih.gov The high density of these hydroxyamino acids in the PTS-TR domains creates a scaffold for the attachment of a vast number of oligosaccharide chains, a process essential for the protective, gel-forming properties of the mucin. uniprot.orgnih.gov The glycosylation process is not random; it is a highly regulated series of events that determines the final structure and function of the glycoprotein (B1211001).

Enzymatic Glycosylation: Substrate Specificity of Glycosyltransferases (e.g., UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase)

The initiation of mucin-type O-glycosylation is a critical step catalyzed by a large family of enzymes known as UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). oup.commdpi.com These enzymes transfer an N-acetyl-D-galactosamine (GalNAc) molecule from the sugar donor UDP-GalNAc to the hydroxyl group of serine or threonine residues on the MUC5AC peptide backbone. oup.comoup.com This initial sugar, known as the Tn antigen, is the foundation upon which more complex O-glycan structures are built. oup.comresearchgate.net

The human genome contains up to 20 different GalNAc-T isoenzymes, and many of them exhibit activity towards MUC5AC peptides, including GalNAc-T1, -T2, -T3, -T7, -T9, -T13, and -T14. pnas.orgportlandpress.comuniprot.org These enzymes have distinct but sometimes overlapping specificities, and they work in a coordinated fashion to glycosylate the dense array of available sites on the mucin. oup.com Some GalNAc-Ts, like GalNAc-T1, can glycosylate unmodified MUC5AC peptides. pnas.orgnih.gov In contrast, other isoforms, such as GalNAc-T6, -T7, and -T9, are considered "glycopeptide" transferases; they preferentially add GalNAc to peptides that are already glycosylated, indicating a hierarchical and sequential process. pnas.orgnih.govportlandpress.com This subsequent glycosylation is often guided by the enzyme's lectin domain, which recognizes a previously attached GalNAc residue and directs the catalytic domain to a nearby Ser/Thr site. researchgate.net

Influence of Amino Acid Sequence on O-glycosylation Site Selection

The primary amino acid sequence of the MUC5AC tandem repeats plays a crucial role in directing the site-specific addition of O-glycans. nih.govoup.com The presence of proline residues within and around the clusters of serine and threonine is of great importance. nih.gov These prolines induce specific secondary structures or conformations in the peptide backbone that are recognized by the GalNAc-T enzymes. nih.gov

Furthermore, the process is highly ordered. For a di-glycosylated peptide, the location of the first O-glycan and the amino acids flanking the proline residues strongly influence the selection of the site for the second O-glycosylation. nih.gov Studies using MUC5AC motif peptides have shown that glycosylation can proceed in a specific, non-random manner. For example, using the GTTPSPVPTTSTTSAP peptide, GalNAc-T1 was found to first modify threonines at positions 13 and 3. pnas.org This initial glycosylation then facilitates the action of other GalNAc-T isoforms, which fill in the remaining potential sites. nih.gov This suggests that the complete O-glycosylation of MUC5AC is a finely tuned process, where the peptide sequence and the sequential action of different GalNAc-T enzymes cooperate to build the final complex glycostructure. portlandpress.com

Table 2: Key Enzymes in MUC5AC O-Glycosylation
Enzyme FamilyAbbreviationFunctionExample Isoforms Active on MUC5AC
UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferaseGalNAc-T (or ppGaNTase)Initiates O-glycosylation by transferring GalNAc to Serine or Threonine residues. oup.commdpi.comGalNAc-T1, T2, T3, T6, T7, T9, T13, T14. pnas.orgnih.govportlandpress.comuniprot.org

C-Mannosylation in Cysteine-rich Subdomains

A significant post-translational modification within the MUC5AC protein is C-mannosylation, a unique form of glycosylation where a single mannose sugar is attached to the first tryptophan (W) residue of a conserved WXXW motif. nih.govoup.com This modification occurs in the cysteine-rich subdomains (also known as Cys subdomains) that are interspersed among the heavily O-glycosylated tandem repeat regions of the mucin. oup.comoup.com The presence of the WXXW sequence is a distinctive feature of these Cys subdomains. oup.com

Research indicates that C-mannosylation takes place early in the mucin biosynthesis pathway, likely within the endoplasmic reticulum. nih.gov This modification is believed to be crucial for the correct folding of the Cys subdomains and their subsequent export from the endoplasmic reticulum. nih.govgenecards.orggrantome.com Studies using recombinant Cys subdomains have shown that when the WXXW motif is mutated, or when the domains are expressed in cells deficient in C-mannosylation, their secretion is significantly reduced. nih.gov This suggests a critical structural role for C-mannosylation in ensuring the proper conformation and trafficking of the MUC5AC protein during its production. nih.govgrantome.com The binding of mannose-specific lectins to these domains, which is prevented by the mutation of the tryptophan residue, confirms the presence and importance of this modification. nih.govoup.com

Higher-Order Structure and Conformational Preferences

The individual MUC5AC polypeptide chains undergo a complex series of folding and assembly events to form the massive, net-like polymers characteristic of the protective mucus gel. This hierarchical assembly is dictated by a combination of specific secondary structure elements, covalent disulfide bonds, and noncovalent interactions, which together determine the final macromolecular architecture of MUC5AC.

The extensive tandem repeat (TR) regions of MUC5AC, which are rich in proline, threonine, and serine, are predicted to contain significant non-regular secondary structures, most notably beta-turns. chemrxiv.org A beta-turn is a common structural motif where the polypeptide chain reverses its direction over the span of four amino acid residues. uvm.eduwikipedia.org These turns are often stabilized by a hydrogen bond between the first and fourth residues and frequently involve proline and glycine. uvm.edu

The assembly of MUC5AC into functional polymers is a multi-step process involving both covalent and non-covalent forces that guide the transition from individual monomers to complex, high-order structures.

The polymerization of MUC5AC monomers into long, linear chains is fundamentally dependent on the formation of intermolecular disulfide bonds. oup.com This process occurs in a specific, ordered manner across different cellular compartments.

C-Terminal Dimerization : The first step occurs in the endoplasmic reticulum (ER), where two MUC5AC monomers associate via their C-terminal cysteine-knot (CTCK) domains, forming a "tail-to-tail" dimer linked by disulfide bonds. genecards.orgresearchgate.net

N-Terminal Multimerization : These dimers are then transported to the more acidic environment of the trans-Golgi network and secretory granules. biorxiv.orgnih.gov In this low-pH environment, the N-termini of different dimers are brought together, facilitating the formation of "head-to-head" disulfide linkages. nih.gov This key step involves the von Willebrand factor D3 (VWD3) assembly, where covalent bonds form between specific cysteine residues (Cys1132 and Cys1174) of adjacent dimers. biorxiv.orgnih.gov

This sequential C-terminal dimerization followed by N-terminal multimerization results in the creation of massive, linear MUC5AC polymers that form the backbone of the mucus gel. biorxiv.orgembopress.org

While disulfide bonds provide the permanent covalent links in MUC5AC polymers, noncovalent interactions are essential for guiding the assembly process and for forming the unique net-like structures of MUC5AC. pnas.orgnih.gov The low pH of the late secretory pathway induces a reversible, noncovalent self-assembly of MUC5AC into filamentous structures. nih.govpnas.org

Tertiary and Quaternary Assembly Implications for MUC5AC Macromolecule

Role of Disulfide Linkages in Mucin Polymerization

Genetic Polymorphisms and Structural Variation

The human MUC5AC gene is known to be highly polymorphic, leading to considerable structural variation in the protein among different individuals. pnas.orgimrpress.com This diversity arises primarily from a Variable Number of Tandem Repeats (VNTR) in the large central exon and variations in the copy number of cysteine-rich (CysD) domains. nih.govnih.gov

These genetic differences result in MUC5AC proteins of varying lengths and domain compositions. nih.gov Research based on long-read sequencing has classified MUC5AC alleles into three major phylogenetic haplogroups—H1, H2, and H3—which are associated with distinct protein sizes. pnas.orgnih.govnih.gov The H3 haplogroup is considered the likely ancestral form, while the smaller H1 and H2 variants are more common, particularly H1 in East Asian populations, suggesting a reduction in protein length during recent human evolution. nih.govnih.govresearchgate.net

MUC5AC HaplogroupFrequencyAssociated Protein Length (amino acids)
H1~46%~5,654
H2~33%~5,742
H3~7%~6,325

This table summarizes the three main MUC5AC haplogroups and their corresponding approximate protein lengths based on genetic analyses. pnas.orgnih.govnih.gov

In addition to large-scale structural variations, single nucleotide polymorphisms (SNPs) can also impact the protein's structure and function. For example, the R1201W polymorphism, which substitutes a tryptophan for an arginine, is located in the C8-3 domain and may affect local structure and the stability of an alpha-helix in this region. pnas.org Such variations can alter intermolecular interactions, potentially affecting the properties of the resulting mucus gel. biorxiv.org

Variable Number Tandem Repeats (VNTRs) and Motif Usage

The central region of the MUC5AC gene is notable for its Variable Number Tandem Repeats (VNTRs), which contribute to the protein's size and extensive glycosylation, a key feature for its function. atlasgeneticsoncology.orgnih.gov This region is highly polymorphic, with variations in both the number of repeats and the sequence of the motifs themselves. atlasgeneticsoncology.orgnih.gov The consensus tandem repeat motif is composed of eight amino acids, with the sequence TTSTTSAP being the most frequently reported. atlasgeneticsoncology.org These repeats create a scaffold rich in serine and threonine residues, which are the sites for dense O-glycosylation, contributing up to 80% of the mucin's total weight. atlasgeneticsoncology.org

Recent advances using long-read sequencing have provided a more detailed picture of MUC5AC's genetic diversity, revealing at least 30 different allelic variants that encode 16 distinct protein isoforms. nih.govresearchgate.net These variants arise from differences in the copy number of both VNTRs and cysteine-rich domains. nih.govresearchgate.net Based on this diversity, MUC5AC alleles have been categorized into three main phylogenetic haplogroups, designated H1, H2, and H3, which differ in their predicted protein sizes. nih.govresearchgate.net The H1 haplogroup is the most common (46%), followed by H2 (33%), and the likely ancestral H3 haplogroup is the least common (7%). nih.govresearchgate.net

The length polymorphism in MUC5AC is primarily located in the first and fourth tandem repeat domains (TR1 and TR4). nih.gov The variability in these domains, along with variations in cysteine-rich subdomains, gives rise to different protein groups (P1-P6) with distinct architectures. nih.gov For instance, most MUC5AC protein variants have four tandem repeat domains, but some groups possess an additional central tandem repeat domain. nih.gov This extensive variation in the VNTR region is a critical factor in the functional diversity of the MUC5AC mucin. nih.gov

Table 1: Major Human MUC5AC Haplogroups and Protein Characteristics

Haplogroup Frequency Average Protein Size (amino acids) Key Characteristics
H1 46% ~5654 Most common haplogroup. nih.govresearchgate.net
H2 33% ~5742 Second most common haplogroup. nih.govresearchgate.net

| H3 | 7% | ~6325 | Considered the likely ancestral form; least common. nih.govresearchgate.net |

Single Nucleotide Polymorphisms (SNPs) affecting MUC5AC Structure

Beyond the large-scale variation seen in VNTRs, single nucleotide polymorphisms (SNPs) also play a significant role in altering the structure and function of the MUC5AC protein. embopress.orgnih.gov Mucin sequencing has traditionally been challenging due to the repetitive nature of the gene, but recent studies have identified key missense SNPs that impact the protein's conformation and intermolecular interactions. embopress.orgbiorxiv.org

Cryo-electron microscopy studies have provided high-resolution structural insights into the MUC5AC N-terminal region, specifically the von Willebrand factor D3 (VWD3) assembly, which is crucial for oligomerization. embopress.orgembopress.orgresearchgate.net These studies identified two frequent coding missense SNPs, rs878913005 (leading to an Arginine to Glutamine substitution at position 996, Arg996Gln) and rs36189285 (leading to an Arginine to Tryptophan substitution at position 1201, Arg1201Trp), located in the interaction surfaces involved in MUC5AC tetramerization. embopress.orgbiorxiv.org The D3 assembly can exist in two conformations, "open" and "closed". embopress.org The "closed" form interacts via an arginine-rich loop to form tetramers, and these SNPs have been shown to stabilize this closed conformation, which is thought to promote the cross-linking of MUC5AC into net-like structures. embopress.orgbiorxiv.org

In addition to these, other nonsynonymous common variants have been identified in the N-terminal region of MUC5AC. pnas.org For example, the S221R variant introduces an arginine residue that could potentially approach the glycan attached to asparagine at position 205, thereby influencing the local structure. pnas.org These findings demonstrate that even single amino acid changes, dictated by SNPs, can have significant consequences for the supramolecular assembly of MUC5AC mucins, ultimately affecting the properties of the mucus barrier. embopress.orgpnas.org

Table 2: Key SNPs Affecting MUC5AC Structure

SNP ID (rs) Amino Acid Change Location Structural/Functional Impact
rs878913005 Arg996Gln D3 Assembly Located in the interaction surface for tetramerization; stabilizes the "closed" conformation, potentially increasing mucus cross-linking. embopress.orgbiorxiv.org
rs36189285 Arg1201Trp D3 Assembly Located in the interaction surface for tetramerization; stabilizes the "closed" conformation and promotes tetramerization. embopress.orgbiorxiv.org
Not specified V52F N-terminal Region Common variant identified in human haplotypes. pnas.org

| Not specified | S221R | N-terminal Region | Introduces an arginine side chain that may approach a nearby glycan, potentially altering local conformation. pnas.org |

Molecular Interactions and Functional Roles of Muc5ac Motif Peptides

Binding Specificity and Ligand Recognition

The specific amino acid sequences, or motifs, within the MUC5AC peptide chain dictate its ability to bind to various molecules, from microbial components to endogenous proteins. This binding specificity is fundamental to its role in innate immunity and mucosal homeostasis.

MUC5AC serves as a primary line of defense against pathogens by acting as a binding site, which can prevent their direct interaction with the underlying epithelial cells. atlasgeneticsoncology.orguniprot.org A notable example is its interaction with the gastric pathogen Helicobacter pylori. The glycan structures on MUC5AC, such as Lewis b (Leb) and sialyl Lewisx, act as ligands for H. pylori, effectively competing with receptors on the gastric epithelium. atlasgeneticsoncology.orgnih.govnih.gov The bacterial adhesin BabA mediates binding to the Leb carbohydrate structure, while SabA interacts with sialylated structures. nih.gov

Studies have identified specific peptide motifs that are recognized by microbial proteins. For instance, the "ASS" motif, found in MUC5AC, is also present in the internalin (B1178846) E protein of Listeria monocytogenes, a pathogen known to bind to mucus throughout the gastrointestinal tract. acs.org This suggests a common binding mechanism that pathogens exploit. Similarly, the "TAL" motif in MUC5AC is recognized by a mucus-binding protein from Lactobacillus fermentum, a bacterium found in the human stomach, highlighting the role of MUC5AC in interacting with both pathogenic and commensal bacteria. acs.orgnih.govacs.org

The interaction is not limited to bacteria. In the lung, MUC5AC provides protection against invasive pathogens, including viruses, by binding to them and facilitating their removal through mucociliary clearance. pnas.orgoup.com

Beyond its interactions with microbes, MUC5AC motif peptides also bind to various endogenous biological molecules, which is crucial for the structure and function of the mucus layer. One such interaction is with galectin-2, a β-galactoside-binding lectin predominantly expressed in the gastrointestinal tract. jst.go.jp MUC5AC has been identified as a major ligand for galectin-2 in mouse gastric mucus. jst.go.jp This interaction, which is dependent on the carbohydrate structures on MUC5AC, is thought to strengthen the mucus barrier by crosslinking MUC5AC molecules. jst.go.jp

Furthermore, MUC5AC can interact with other mucins and proteins within the mucus gel. The von Willebrand factor type D (VWD) domain, present in MUC5AC, may mediate its polymerization and interaction with other gel-forming mucins like MUC2 and MUC5B. annualreviews.org Additionally, research has identified a novel mucin-binding chemical motif, 2,4-diaminopyrimidine, through small molecule microarray screening, indicating that MUC5AC can bind to a diverse range of small molecules. nih.gov The binding of these molecules is further influenced by factors like hydrophobicity and charge. nih.gov

Recent research has focused on identifying peptide motifs that exhibit selective binding to specific mucins. This is particularly relevant for developing targeted therapies for diseases affecting mucosal surfaces. Phage display technology has been instrumental in identifying such motifs. For MUC5AC, the "TAL" motif has been identified as a specific binding sequence. nih.govacs.org This motif is also found in a mucus-binding protein from the stomach bacterium Lactobacillus fermentum BCS87, suggesting a naturally evolved interaction. acs.orgnih.gov

Another common motif identified in peptides that bind to MUC5AC is "SSA/ASS". nih.gov The identification of these selective motifs opens up possibilities for designing peptides that can specifically target MUC5AC for therapeutic or diagnostic purposes in the gastrointestinal tract. acs.orgnih.gov

Mucin-Binding MotifAssociated MucinFound InSignificance
TAL MUC5ACLactobacillus fermentum BCS87 mucus-binding protein, Phage display-identified peptidesMUC5AC-selective binding, potential for targeted drug delivery to the stomach. acs.orgnih.govacs.org
ASS/SSA MUC2 and MUC5ACListeria monocytogenes internalin E protein, Phage display-identified peptidesBroad mucus-binding, involved in pathogen interaction. acs.orgnih.gov
2,4-diaminopyrimidine MUC5ACIdentified via small molecule microarrayNovel chemical motif for mucin binding, potential for drug design. nih.gov

Binding to Other Biological Molecules

Contribution to Mucus Biophysical Properties

The molecular interactions of MUC5AC motif peptides are not only crucial for binding but also play a significant role in determining the physical characteristics of the mucus gel. These properties are essential for the proper functioning of the mucosal barrier.

Studies have shown that MUC5AC forms stiffer and more viscoelastic layers compared to MUC5B, another major respiratory mucin. pnas.orgresearchgate.net This difference is attributed to the distinct N-terminal organization of MUC5AC, which allows for the formation of higher-order oligomers in addition to dimers. pnas.org This results in a more branched and highly networked gel structure. pnas.org The viscoelastic properties of mucus are also influenced by the relative proportions of MUC5AC and MUC5B, with increased MUC5AC expression often associated with increased gel viscoelasticity, as seen in conditions like asthma. nih.gov

The adhesive properties of MUC5AC are critical for its function in maintaining a continuous protective layer on epithelial surfaces. oup.com Research indicates that MUC5AC binds significantly more to hydrophobic surfaces compared to MUC5B. pnas.orgresearchgate.net This increased adhesion is linked to the formation of a static, "tethered" mucus layer, particularly in disease states. pnas.org

Influence on Viscoelasticity and Rheology of Mucus Gels

Involvement in Cellular and Molecular Pathways

The MUC5AC motif peptide, a significant component of the gel-forming mucin MUC5AC, plays a crucial role in various cellular and molecular pathways, fundamentally contributing to the host's defense and the maintenance of epithelial integrity. Its functions range from modulating interactions at the cell surface to forming a protective barrier and actively participating in the innate immune response.

Modulation of Cell-Surface Interactions

MUC5AC motif peptides are instrumental in mediating the interactions between the epithelial surface and the external environment. These interactions are critical in both physiological and pathological conditions.

A primary function of MUC5AC is to act as a releasable decoy receptor. asm.org The glycan structures on MUC5AC, such as Lewis B (LeB) and sialyl Lewis x, serve as ligands for pathogens like Helicobacter pylori. atlasgeneticsoncology.org By binding to these ligands on the mucin, the bacteria are prevented from adhering to the epithelial cell surface, thus protecting the underlying tissue. atlasgeneticsoncology.org In the stomach, MUC5AC is the primary carrier of the LeB antigen and is considered the main receptor for H. pylori. nih.gov This interaction is a key defense mechanism, as the bacterium colocalizes with MUC5AC in the gastric mucosa of infected individuals. nih.gov

The glycosylation pattern of MUC5AC significantly influences its interaction with pathogens. For instance, the FUT2 enzyme determines the O-glycosylation pattern of MUC5AC, and its absence leads to a decrease in α1,2-fucosylated structures, which in turn impairs the binding of H. pylori's BabA adhesin. nih.gov This highlights the specificity of the molecular interactions between the MUC5AC peptide's glycostructures and bacterial adhesins.

Beyond bacterial interactions, MUC5AC also modulates the cellular environment in the context of cancer. It can interact with cell adhesion molecules like E-cadherin. Upregulation of MUC5AC can interfere with the membrane localization of E-cadherin, leading to reduced cell-cell adhesion and promoting the migration and invasion of cancer cells. nih.gov Furthermore, MUC5AC can interact with integrin beta-4, leading to the phosphorylation of focal adhesion kinase (FAK), which is involved in lung cancer cell migration. nih.gov In pancreatic cancer, MUC5AC overexpression has been shown to increase the adherence of cancer cells to the extracellular matrix. unmc.edu

Conversely, in some contexts, MUC5AC can suppress tumor progression. It has been observed to suppress the antitumor effects of neutrophils, potentially allowing tumor cells to evade the host immune system. researchgate.netspandidos-publications.com This is partly achieved by inhibiting the production of interleukin-8 (IL-8), a chemokine that attracts neutrophils. spandidos-publications.com

Table 1: Modulation of Cell-Surface Interactions by MUC5AC Motif Peptides

Interacting Molecule/Cell Organ/Tissue Interaction Type Functional Outcome
Helicobacter pylori Stomach Ligand-Receptor Binding (LeB) Prevents bacterial adhesion to epithelium atlasgeneticsoncology.orgnih.gov
E-cadherin Pancreas, Lungs Interference with localization Promotes cancer cell migration and invasion nih.gov
Integrin beta-4 Lungs Protein-protein interaction Promotes lung cancer cell migration nih.gov
Extracellular Matrix Pancreas Adhesion Increased adherence of cancer cells unmc.edu
Neutrophils Pancreas Suppression of IL-8 production Evasion of host immune response by tumor cells spandidos-publications.com
Influenza Virus Lungs Decoy Receptor (Sialic Acids) Protection against viral infection pnas.org

Role in Barrier Function and Epithelial Protection

MUC5AC is a cornerstone of the mucosal barrier, providing a physical and chemical shield that protects epithelial surfaces in various organs. oup.com This gel-forming mucin is a primary structural component of mucus in the respiratory tract and stomach. asm.orgatlasgeneticsoncology.org

In the respiratory tract, MUC5AC, along with MUC5B, forms the mucus layer that is the first line of defense against inhaled pathogens, particles, and pollutants. portlandpress.com This mucus gel traps foreign materials, facilitating their removal through mucociliary clearance. asm.org The viscoelastic properties of the mucus, largely determined by the polymeric nature of MUC5AC, are crucial for this protective function. nih.gov In healthy airways, MUC5AC is produced by goblet cells in the surface epithelium of the nasal mucosa and tracheobronchial region. asm.orgnih.gov

The protective role of MUC5AC extends to preventing the underlying epithelium from desiccation and mechanical stress. oup.comnih.gov In the stomach, MUC5AC and MUC6 create a protective layer that acts as a selective diffusion barrier against the harsh acidic environment. atlasgeneticsoncology.orgpnas.orgmdpi.com This barrier is essential for preventing damage to the gastric epithelium. atlasgeneticsoncology.org Similarly, at the ocular surface, MUC5AC is a component of tear fluid, providing lubrication and maintaining hydration. unmc.edu

Studies using mouse models have provided direct evidence for the protective role of MUC5AC. Mice overexpressing Muc5ac in the lungs showed enhanced protection against influenza virus infection. pnas.org The increased mucin acted as a decoy, binding to the virus and preventing it from reaching the airway epithelial cells. pnas.org Conversely, mice deficient in Muc5ac were more susceptible to lung injury and inflammation from agents like bleomycin (B88199) and respiratory syncytial virus (RSV). nih.gov

However, the overexpression of MUC5AC, particularly in chronic respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), can become detrimental. portlandpress.com The increased concentration of MUC5AC can lead to the formation of stagnant, thick mucus plugs that obstruct the airways. nih.govpnas.org

Table 2: Research Findings on MUC5AC's Role in Barrier Function

Organism/Model Condition Key Finding Implication for Barrier Function
Mouse (Muc5ac-Tg) Influenza PR8 Infection Reduced viral titers and inflammation pnas.org MUC5AC acts as a protective decoy barrier against viruses. pnas.org
Mouse (Muc5ac-/-) Bleomycin-induced fibrosis Increased inflammation and fibrosis nih.gov MUC5AC is required for protection against acute lung injury. nih.gov
Human Normal Gastric Tissue Colocalization with H. pylori Forms a protective barrier preventing bacterial adhesion to epithelium. nih.gov
Human Chronic Rhinosinusitis No significant change in MUC5AC expression MUC5B may play a more significant role in this specific pathology. mdpi.com
Human Asthma/COPD Overexpression of MUC5AC Contributes to airway obstruction and mucus plugging. portlandpress.comnih.govpnas.org

Implications for Host Defense Mechanisms

MUC5AC motif peptides are intricately involved in the host's innate defense mechanisms beyond simply forming a physical barrier. nih.gov The expression of MUC5AC is often upregulated in response to infectious agents and inflammatory signals, indicating its active role in the immune response. asm.orgpnas.org

The interaction of MUC5AC with pathogens is a key aspect of this defense. By acting as a decoy receptor for viruses and bacteria, MUC5AC can neutralize and facilitate the clearance of these microbes. asm.orgatlasgeneticsoncology.orgpnas.org For example, the sialic acid residues on MUC5AC can bind to influenza viruses, preventing them from infecting airway cells. pnas.org This demonstrates a direct antiviral activity of the mucin.

MUC5AC expression is modulated by various components of the immune system. Pro-inflammatory cytokines such as TNF-α and interleukins (IL-1β, IL-13) can induce MUC5AC gene expression. nih.govnih.gov This upregulation is a common response to bacterial products like lipopolysaccharide (LPS), suggesting a general mechanism for epithelial cells to enhance their defenses upon detecting a threat. nih.gov The host defense peptide LL-37 has also been shown to induce MUC5AC expression, further linking the mucin to the innate immune system. researchgate.net

However, the role of MUC5AC in inflammation can be complex. While it is protective in acute infections, its sustained overproduction in chronic inflammatory conditions can be pro-inflammatory. nih.govbiorxiv.org In virus-exacerbated COPD, elevated MUC5AC levels were associated with increased inflammation, symptom severity, and secondary bacterial infections. nih.gov Mechanistically, MUC5AC can augment virus-induced inflammation through the release of extracellular adenosine (B11128) triphosphate (ATP). biorxiv.org Studies in Muc5ac-deficient mice showed attenuated airway inflammation in response to rhinovirus infection. biorxiv.org

Furthermore, MUC5AC can influence the behavior of immune cells. In the context of pancreatic cancer, MUC5AC has been shown to suppress the anti-tumor effects of neutrophils. spandidos-publications.com This suggests that in certain pathological states, MUC5AC can contribute to immune evasion.

The interplay between MUC5AC and the host's microbiota is another critical area. The mucus layer created by MUC5AC provides a niche for commensal bacteria while simultaneously preventing pathogenic bacteria from reaching the epithelium. nih.gov This selective barrier is crucial for maintaining a healthy gut and respiratory microbiome.

Biosynthesis, Processing, and Regulation of Muc5ac

Transcriptional Regulation of MUC5AC Gene Expression

The expression of the MUC5AC gene is a tightly controlled process, orchestrated by a complex interplay of regulatory elements within its promoter region, a host of transcription factors, and epigenetic modifications.

Promoter Analysis and Regulatory Elements (e.g., ECRs)

The MUC5AC promoter contains various regulatory sequences that are crucial for controlling its transcription. Studies have identified a core promoter area essential for initiating gene expression. For instance, one study pinpointed the core promoter region to be between -935 and -583 base pairs upstream of the MUC5AC gene. spandidos-publications.com Another investigation using promoter deletion analysis located the core promoter area within the -935/+48 region. spandidos-publications.com

The MUC5AC promoter also contains glucocorticoid-responsive elements (GREs), which are binding sites for the glucocorticoid receptor. spandidos-publications.comatsjournals.org Research has shown that the glucocorticoid dexamethasone (B1670325) can repress MUC5AC gene expression by the binding of the glucocorticoid receptor to one or more GRE cis-elements in the promoter. atsjournals.org Specifically, electrophoretic mobility shift assays have identified two GRE cis-sites at nucleotides -930 to -912 and -369 to -351. atsjournals.org

Transcription Factor Binding Sites (e.g., NF-κB, IL-13-STAT6, SPDEF, EGFR, SMAD4, HIF-1α, Sp1, Hes1)

A multitude of transcription factors can bind to specific sites on the MUC5AC promoter, thereby modulating its activity. These factors are often activated by various signaling pathways in response to cellular stimuli.

NF-κB (Nuclear Factor-kappa B): NF-κB is a critical regulator of MUC5AC expression, with several binding sites identified in the MUC5AC promoter. spandidos-publications.comatsjournals.orgsemanticscholar.org Pro-inflammatory cytokines like IL-1β and IL-17A can induce MUC5AC expression through an NF-κB-dependent mechanism. nih.gov Studies have identified NF-κB binding sites at positions -973, -957, and -225, as well as a distal site at -3594/-3582. atsjournals.orgnih.govphysiology.org The p50 and p65 subunits of NF-κB have been shown to bind to these sites, with their binding being temporally regulated in response to stimuli like IL-1β. physiology.orgnih.gov

IL-13-STAT6: The cytokine Interleukin-13 (IL-13) is a potent inducer of MUC5AC expression. spandidos-publications.com This induction is mediated through the STAT6 (Signal Transducer and Activator of Transcription 6) signaling pathway. peerj.comtandfonline.comresearchgate.net Upon IL-13 binding to its receptor, STAT6 is activated and plays a crucial role in the subsequent upregulation of MUC5AC. peerj.comtandfonline.com

SPDEF (SAM Pointed Domain Containing ETS Transcription Factor): SPDEF is a key transcription factor in the regulation of MUC5AC, acting downstream of the IL-13-STAT6 pathway. mdpi.comnih.govnih.gov Knockdown of SPDEF has been shown to reduce IL-13-induced MUC5AC expression. researchgate.nettandfonline.combiorxiv.org SPDEF is required for the induction of MUC5AC by IL-13 in human airway cells. atsjournals.org

EGFR (Epidermal Growth Factor Receptor): The EGFR signaling pathway is a major regulator of MUC5AC production. biomolther.orgkarger.compnas.org Activation of EGFR by ligands such as EGF leads to the activation of downstream signaling cascades, including the MEK-MAPK pathway, which in turn activates transcription factors like Sp1 to induce MUC5AC gene expression. biomolther.org This pathway can also be activated by other stimuli, such as particulate matter (PM2.5), leading to MUC5AC upregulation. karger.com

SMAD4: The transcription factor Smad4, a key component of the TGF-β signaling pathway, is essential for the activation of the Muc5ac promoter. nih.gov Studies in murine models have shown that Smad4 and Sp1 act cooperatively to transactivate Muc5ac promoter activity. nih.gov However, in some contexts, TGF-β signaling via the Smad3/HDAC2 complex can inhibit MUC5AC expression. doi.org

HIF-1α (Hypoxia-Inducible Factor-1α): Hypoxic conditions can lead to the upregulation of MUC5AC. This response is primarily regulated by HIF-1α, which binds to a hypoxia response element site located at -65 in the MUC5AC promoter. nih.gov IL-13-induced upregulation of MUC5AC is also believed to be mediated by HIF-1. atsjournals.org

Sp1 (Specificity Protein 1): Sp1 is a ubiquitous transcription factor that plays a significant role in both the basal and induced expression of MUC5AC. spandidos-publications.comnih.govspandidos-publications.com It is involved in MUC5AC regulation in response to various stimuli, including EGF and phorbol (B1677699) esters. biomolther.orgspandidos-publications.com

Hes1 (Hairy and Enhancer of Split-1): The Notch signaling pathway, through its downstream effector Hes1, is also implicated in the transcriptional regulation of MUC5AC. researchgate.netfrontiersin.org

Below is an interactive table summarizing the key transcription factors involved in MUC5AC regulation:

Epigenetic Modifications (e.g., DNA Methylation, Histone Modification)

Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in regulating MUC5AC gene expression without altering the underlying DNA sequence. atsjournals.org

DNA Methylation: The methylation status of CpG islands in the MUC5AC promoter can influence its expression. oup.comnih.gov Studies have shown that CpG methylation in the distal region of the MUC5AC promoter is associated with its expression profile. oup.comnih.gov However, some research suggests that MUC5AC gene expression is not always directly regulated by DNA methylation and may involve more indirect mechanisms. oup.comnih.gov

Histone Modification: Histone modifications, such as acetylation and methylation, are important for regulating MUC5AC transcription. atsjournals.orgoup.comnih.gov For example, histone H3 Lysine 9 (H3K9) modification at the distal promoter region is correlated with MUC5AC expression. nih.gov The histone acetyltransferase p300 has been shown to reduce the expression of MUC5AC. spandidos-publications.comnih.gov Conversely, histone deacetylase 2 (HDAC2) can be recruited by the Smad3 transcription factor to repress MUC5AC expression by deacetylating NF-κB. doi.org Increased levels of acetylated histone H4 have been observed at the MUC5AC promoter following IL-1β exposure, coinciding with increased gene transcription. physiology.org

Post-Translational Processing and Maturation

Following transcription and translation, the MUC5AC protein undergoes extensive post-translational modifications, which are critical for its structure and function. These modifications primarily occur in the endoplasmic reticulum and Golgi apparatus.

O-Glycosylation Pathway and Glycosyltransferase Activity

The most significant post-translational modification of MUC5AC is O-glycosylation. This process involves the attachment of sugar chains (glycans) to serine and threonine residues within the protein's tandem repeat regions. oup.com

The initiation of mucin-type O-glycosylation is catalyzed by a large family of enzymes called polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). oup.comacs.orgcreative-proteomics.com These enzymes transfer N-acetylgalactosamine (GalNAc) to serine or threonine residues on the MUC5AC backbone, forming the initial Tn antigen structure. oup.commdpi.com This initial structure is then elongated and branched by the action of various other glycosyltransferases in the Golgi apparatus, leading to the formation of complex O-glycan structures. oup.comcreative-proteomics.comgenome.jp The specific glycosylation pattern of MUC5AC can vary depending on the cellular context and physiological state. oup.com

Oligomerization and Polymerization in the Endoplasmic Reticulum and Golgi Apparatus

MUC5AC monomers undergo oligomerization and polymerization to form large, gel-forming polymers. This process begins in the endoplasmic reticulum and continues in the Golgi apparatus. mdpi.com The large molecular weight and complex structure of MUC5AC are due to these polymerization processes and extensive glycosylation. oup.com Post-translational modifications, including cleavage of the C-terminus, oligomerization, and glycosylation, are all part of the maturation process that MUC5AC undergoes before secretion. mdpi.com The final polymeric structure is essential for the viscoelastic properties of mucus.

Below is an interactive table summarizing the key post-translational modifications of MUC5AC:

Signaling Pathways Modulating MUC5AC Expression

The expression of MUC5AC, a major gel-forming mucin, is intricately regulated by a complex network of intracellular signaling pathways. These pathways are often activated by inflammatory mediators and environmental stressors, leading to the transcriptional upregulation of the MUC5AC gene and subsequent mucus hypersecretion, a hallmark of various respiratory diseases.

Inflammatory Signaling Pathways (e.g., MAPK, PI3K, Oxidative Stress Pathways)

Inflammatory stimuli are potent inducers of MUC5AC expression, primarily acting through the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) signaling cascades. The MAPK family, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), plays a pivotal role in transmitting signals from the cell surface to the nucleus. koreamed.org For instance, inflammatory agents can trigger a signaling cascade that leads to the activation of ERK, p38, and JNK MAPKs. koreamed.org

Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates MUC5AC expression through the MAPK pathway. spandidos-publications.comnih.gov Resveratrol has been shown to inhibit LPS-induced MUC5AC expression by modulating the ERK/p38 MAPK and Nrf2 pathways. spandidos-publications.comnih.gov The PI3K/Akt pathway is another critical regulator. It has been demonstrated that the PI3K/Akt signaling is necessary for interleukin-13 (IL-13)-induced MUC5AC expression. researchgate.net

Oxidative stress, often induced by environmental pollutants and inflammation, also contributes to MUC5AC upregulation. This can occur through the activation of various signaling pathways, including MAPK and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular redox status. nih.gov

Notch Signaling Pathway and Its Downstream Targets (e.g., Hes1)

The Notch signaling pathway, a highly conserved pathway involved in cell fate determination, has a complex and sometimes contradictory role in MUC5AC regulation. Several studies suggest that Notch signaling, through its downstream effector Hes1 (Hairy and enhancer of split-1), can negatively regulate MUC5AC expression. ersnet.orgkarger.comnih.gov Hes1 can directly bind to the MUC5AC promoter to repress its activity. karger.comnih.gov This has been observed in both mouse and human airway epithelial cells. ersnet.orgnih.gov

However, other evidence points towards a positive regulatory role for Notch signaling. Activation of the Notch pathway has been shown to induce MUC5AC expression by activating the EGFR pathway. aai.org This suggests a bidirectional communication or "crosstalk" between the Notch and EGFR signaling pathways in controlling MUC5AC expression. aai.org Furthermore, in the context of asthma, the Notch signaling pathway, involving Jagged1, Jagged2, Notch3, and Notch4, has been implicated in regulating Hes1 and subsequently TNF-α, which can influence MUC5AC secretion. nih.govresearchgate.net This highlights the context-dependent nature of Notch signaling in MUC5AC regulation.

Receptor Tyrosine Kinase (RTK) Signaling (e.g., EGFR/Ras/Raf/ERK)

The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is a central regulator of MUC5AC expression. aai.orgbiomolther.orgnih.govbiomolther.org Activation of EGFR by its ligands, such as EGF or transforming growth factor-alpha (TGF-α), triggers a downstream signaling cascade involving Ras, Raf, and the MAPK/ERK pathway. koreamed.orgbiomolther.org This EGFR/Ras/Raf/ERK pathway is a major driver of MUC5AC transcription. koreamed.org The activation of this pathway ultimately leads to the binding of transcription factors, such as Specificity protein 1 (Sp1), to the MUC5AC promoter, thereby inducing gene expression. biomolther.orgnih.govbiomolther.org

Various stimuli, including phorbol 12-myristate 13-acetate (PMA) and cigarette smoke, can induce MUC5AC expression via the EGFR signaling pathway. koreamed.orgnih.gov The inhibition of EGFR tyrosine kinase activity has been shown to suppress MUC5AC gene expression, underscoring the critical role of this pathway in mucus hyperproduction. nih.govbiomolther.org

Stress-Induced Regulation of MUC5AC Expression

The expression of MUC5AC is highly responsive to various forms of cellular stress, including environmental insults and inflammatory cytokines. This stress-induced regulation is a key factor in the pathogenesis of airway diseases characterized by mucus hypersecretion.

Response to Environmental Stimuli (e.g., Cigarette Smoke, Allergens, Hypoxia)

Cigarette smoke is a well-established inducer of MUC5AC expression. nih.govunmc.eduresearchgate.net The thousands of chemicals present in cigarette smoke can activate multiple signaling pathways, including the EGFR and MAPK pathways, leading to increased MUC5AC transcription. researchgate.net Cigarette smoke can also induce MUC5AC through the activation of Toll-like receptor 3 (TLR3) and subsequent EGFR pathway activation. dntb.gov.ua

Hypoxia, or low oxygen tension, also upregulates MUC5AC. nih.govunmc.edu This effect is mediated by the hypoxia-inducible factor-1α (HIF-1α), a key transcriptional regulator of the cellular response to hypoxia. nih.gov Cigarette smoke itself can increase HIF-1α production and activity, which in turn drives MUC5AC expression. nih.gov

Allergens, by triggering allergic inflammation, are potent stimulators of MUC5AC production. This is largely mediated by the release of Th2 cytokines, as discussed below.

Cytokine-Mediated Regulation (e.g., IL-13, IL-4, IFN-γ)

Cytokines, the signaling molecules of the immune system, are critical regulators of MUC5AC expression, particularly in the context of inflammatory and allergic conditions.

Interleukin-13 (IL-13) and Interleukin-4 (IL-4) , two key Th2 cytokines, are potent inducers of MUC5AC expression and goblet cell hyperplasia. nih.govnih.govjci.orgatsjournals.org Both IL-4 and IL-13 signal through a shared receptor component, the IL-4 receptor alpha (IL-4Rα), and activate common downstream signaling pathways, including STAT6. jci.org In vitro studies have shown that exposure of bronchial epithelial cells to IL-13 or IL-4 during differentiation leads to increased MUC5AC mRNA and protein expression. nih.gov This cytokine-mediated induction of MUC5AC is a fundamental pathway for mucus hypersecretion in allergic airway diseases. atsjournals.org

Interferon-gamma (IFN-γ) , a Th1 cytokine, generally has an opposing effect to that of IL-13 and IL-4. IFN-γ has been shown to have an inhibitory effect on IL-13-induced MUC5AC expression. jci.org However, some studies suggest that IFN-γ can also decrease ciliated cell differentiation and ciliary beat frequency, which could indirectly impact mucociliary clearance. nih.gov In some contexts, IFN-γ has been reported to reduce the expression of MUC5AC. researchgate.net

Other pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-17A (IL-17A) are also potent inducers of MUC5AC expression, often acting through the NF-κB signaling pathway. nih.gov

Interactive Data Tables

Table 1: Signaling Pathways Modulating MUC5AC Expression

Signaling PathwayKey MoleculesEffect on MUC5AC ExpressionReferences
Inflammatory Signaling
MAPKERK, p38, JNKUpregulation koreamed.orgspandidos-publications.com
PI3K/AktPI3K, AktUpregulation researchgate.net
Oxidative StressNrf2Upregulation nih.gov
Notch Signaling
Canonical NotchNotch receptors, Hes1Downregulation/Upregulation (context-dependent) ersnet.orgkarger.comnih.govaai.org
Receptor Tyrosine Kinase
EGFR SignalingEGFR, Ras, Raf, ERK, Sp1Upregulation koreamed.orgaai.orgbiomolther.orgnih.govbiomolther.org

Table 2: Stress-Induced Regulation of MUC5AC Expression

StimulusMediator/PathwayEffect on MUC5AC ExpressionReferences
Environmental Stimuli
Cigarette SmokeEGFR, MAPK, HIF-1α, TLR3Upregulation nih.govunmc.eduresearchgate.netdntb.gov.ua
HypoxiaHIF-1αUpregulation nih.govunmc.edu
AllergensTh2 Cytokines (IL-4, IL-13)Upregulation nih.gov
Cytokine-Mediated
IL-13IL-4Rα, STAT6Upregulation nih.govnih.govjci.orgatsjournals.org
IL-4IL-4Rα, STAT6Upregulation nih.govjci.org
IFN-γDownregulation/Inhibition of IL-13 effect nih.govjci.orgresearchgate.net
IL-1βNF-κBUpregulation nih.gov
IL-17ANF-κBUpregulation nih.gov

Methodological Approaches for Muc5ac Motif Peptide Research

Peptide Synthesis and Derivatization

The synthesis of MUC5AC peptides, particularly in their glycosylated forms (glycopeptides), presents significant chemical challenges due to their repetitive sequences and the need for precise installation of carbohydrate moieties.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone method for assembling MUC5AC peptides. bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.com This approach simplifies the purification process as reagents and by-products can be washed away by filtration. bachem.com

A significant challenge in the SPPS of MUC5AC glycopeptides is the requirement to use precious and often delicate glycoamino acid building blocks in excess to drive the coupling reactions to completion. researchgate.netnih.gov To address this, researchers have developed more efficient methods. One such advancement involves using 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent instead of the more common N,N-dimethylformamide (DMF), in combination with DIC/Oxyma as coupling agents. nih.gov This improved method allows for quantitative coupling of glycoamino acids using only a 1.5-fold excess and avoids the need for microwave heating, which can cause unwanted side reactions like acetyl group transfer. nih.govnih.gov This optimization has enabled the high-purity synthesis of long MUC5AC glycopeptides, such as those containing 10 tandem repeats with 20 α-O-linked N-acetylgalactosamine (GalNAc) residues. nih.gov

The choice of solvents in SPPS is also evolving towards greener alternatives. Solvents like 2-MeTHF and ethyl acetate (B1210297) are being explored to replace more hazardous solvents like DMF and dichloromethane (B109758) (DCM). acs.org

SPPS Technique/Reagent Description Key Finding/Advantage for MUC5AC Synthesis Reference(s)
Fmoc-SPPS The most common SPPS strategy using the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group for the Nα-amino group.Allows for the stepwise assembly of the MUC5AC peptide backbone on a solid support. bachem.com
2-MeTHF Solvent System Use of 2-methyltetrahydrofuran as a "green" solvent alternative to DMF for coupling reactions.Enables quantitative coupling with only 1.5 equivalents of glycoamino acid, improving efficiency and reducing cost. nih.govchemrxiv.org
DIC/Oxyma Coupling Activation strategy using N,N'-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma).Achieves rapid and quantitative coupling (within 10 minutes) without microwave heating, preventing side reactions. nih.govnih.gov

Chemoenzymatic Synthesis of Glycopeptides

Chemoenzymatic synthesis combines the precision of chemical synthesis for the peptide backbone with the specificity of enzymes for glycosylation. This hybrid approach is particularly powerful for creating complex glycopeptides that are difficult to access through purely chemical means. oup.com The general strategy involves the chemical synthesis of a peptide scaffold, often by SPPS, which is then subjected to enzymatic glycosylation using specific glycosyltransferases. nih.gov

This method allows for a high degree of control over the placement and structure of the glycan chains. oup.com For instance, different isoforms of polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) can be used to introduce GalNAc residues at specific serine or threonine sites on the MUC5AC peptide backbone. oup.comnih.gov Further enzymatic steps can then extend these initial glycans to create more complex structures, such as sialyl-Lewis-X. acs.org A machine-driven platform has been developed to streamline this process, integrating automated peptide synthesis and subsequent enzymatic glycosylation in a single vessel. nih.gov This approach has been successfully applied to synthesize various complex glycopeptides, including those from MUC1, demonstrating its potential for MUC5AC research. nih.govresearchgate.net

Native Chemical Ligation and Desulfurization Chemistry

To construct very long MUC5AC peptides that mimic the native protein's extensive tandem repeat domains, Native Chemical Ligation (NCL) is an indispensable tool. wikipedia.org NCL involves the reaction between two unprotected peptide segments: one with a C-terminal thioester and another with an N-terminal cysteine residue. wikipedia.org This reaction forms a native peptide bond at the ligation site, allowing for the assembly of large proteins from smaller, more manageable synthetic fragments. wikipedia.org

Recent advancements have combined SPPS with NCL and subsequent desulfurization chemistry to rapidly produce highly pure, long MUC5AC glycopeptides. researchgate.netnih.gov In this strategy, smaller glycosylated MUC5AC peptide fragments are synthesized via SPPS. Then, these fragments are joined together using NCL. nih.govnih.gov Ligation can even be performed at a glycoamino acid junction. researchgate.netnih.gov The cysteine residue required for NCL can then be converted to a native alanine (B10760859) residue through a desulfurization reaction. This combined approach has been used to generate MUC5AC glycopeptides with 10 octapeptide tandem repeats and 20 GalNAc residues within a week. nih.govchemrxiv.org Researchers have also developed novel ligation auxiliaries, such as the β-mercapto-β-(4-methoxy-2-pyridinyl)-ethyl (MMPyE) auxiliary, to facilitate ligation at challenging, sterically hindered amino acid junctions, further expanding the utility of NCL for complex peptide synthesis. sfb1449.de

Structural and Conformational Characterization Techniques

Determining the three-dimensional structure and conformational dynamics of MUC5AC motif peptides is essential for understanding their function. A combination of high-resolution analytical techniques is employed for this purpose.

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, Nanospray Tandem Mass Spectrometry, fixed-charge derivatization)

Mass spectrometry (MS) is a critical tool for the characterization of MUC5AC peptides and glycopeptides due to its high sensitivity and mass accuracy. nih.govspringernature.com It is used to confirm the molecular weight of synthetic peptides, identify post-translational modifications, and sequence the peptide backbone.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) is widely used to identify MUC5AC in biological samples. physiology.orgnih.gov In this method, tryptic digests of mucin preparations are analyzed to generate peptide fragments. The fragmentation patterns are then matched to protein databases to confirm the presence of MUC5AC. physiology.org Liquid chromatography (LC) is often coupled with MS (LC-MS/MS) to separate the complex mixture of peptides before analysis. snmjournals.orgatsjournals.org

Nanospray Tandem Mass Spectrometry offers enhanced sensitivity and is particularly useful for analyzing low-abundance samples. nih.govescholarship.org This technique has been instrumental in determining the sites of O-glycosylation on MUC5AC motif peptides. nih.govresearchgate.net One strategy involves a chemical modification process called β-elimination, which removes the glycan, followed by an addition reaction that leaves a chemical tag at the formerly glycosylated site. nih.gov Subsequent MS/MS analysis can then pinpoint the exact location of this modification. nih.gov

Fixed-charge derivatization is another powerful technique used in conjunction with MS to facilitate sequencing and locate glycosylation sites. nih.gov By attaching a permanently charged group (a phosphonium (B103445) ion, for example) to the N-terminus of a peptide, fragmentation during MS/MS becomes highly predictable. nih.gov This predictability allows for straightforward identification of glycosylation sites based on specific mass shifts in the fragment ions. nih.gov

Mass Spectrometry Technique Application in MUC5AC Research Key Research Finding Reference(s)
ESI-MS/MS Identification of MUC5AC and MUC5B as major oligomeric mucins in equine airway mucus.Confirmed the presence of MUC5AC through peptide matching after tryptic digestion of purified mucin samples. physiology.orgnih.gov
Nanospray Tandem MS Determination of O-glycosylation sites on enzymatically glycosylated MUC5AC motif peptides.Enabled sequencing of phosphonium-derivatized peptides to locate modified threonine residues. nih.govresearchgate.net
Fixed-Charge Derivatization Facilitating the recognition of glycosylation sites through predictable fragmentation.Resulted in a +44 Da mass increment for fragments containing a previously glycosylated and modified threonine. nih.gov
LC-MS/MS Absolute quantification of MUC5AC and MUC5B in complex biological samples like sputum.Developed a method using stable isotope-labeled peptides as internal standards for accurate quantification. springernature.comatsjournals.orgresearchgate.net
MALDI-TOF-MS Analysis of O-linked glycans released from MUC5AC produced by cell culture.Demonstrated 98.7% incorporation of 13C in oligosaccharides for stable isotope probing studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional solution structure and conformational dynamics of MUC5AC glycopeptides. nih.govnih.gov NMR studies can reveal how factors like O-glycosylation influence the peptide backbone's structure. nih.govoup.com

By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), researchers can calculate inter-proton distances, which are then used as constraints in molecular modeling to generate detailed 3D structures. uu.nl Studies on MUC4 and MUC5AC glycopeptides have shown that O-glycosylation, particularly at consecutive threonine residues, has a remarkable impact on the peptide's conformation, often inducing a more extended, β-like structure in the backbone. nih.gov For example, the enzymatic O-glycosylation of a naked MUC5AC peptide was found to occur at consecutive threonine residues (Thr2, Thr3, Thr7, and Thr8), and this dense glycosylation was shown to significantly influence the peptide's conformation. nih.gov These conformational changes are critical as they likely play a role in the subsequent recognition by other proteins or enzymes. nih.gov

Circular Dichroism (CD) Spectroscopy

Binding and Interaction Analysis

Phage display is a powerful high-throughput screening technique used to identify peptides that bind to specific targets, such as the MUC5AC protein. nih.govscielo.br This technology involves genetically engineering bacteriophages to express a library of random peptides on their coat proteins. nih.gov The library, which can contain up to 1010 different peptide sequences, is then screened against the target molecule. nih.gov Through an iterative process called "panning," phages that display peptides with high affinity for the target are selected, amplified, and sequenced to identify the binding peptide motif. scielo.bracs.orgnih.gov

This methodology has been successfully used to identify cyclic peptides that selectively bind to MUC5AC. acs.orgnih.gov For example, a cyclic CX7C peptide phage display library was screened against purified MUC5AC protein. acs.orgnih.gov After several rounds of panning, specific peptide sequences that bind to MUC5AC were identified. acs.org This approach allows for the discovery of novel peptide ligands that can be used for various applications, including targeted drug delivery and diagnostics. nih.gov

Table 3: MUC5AC-Binding Peptides Identified by Phage Display
Peptide IDSequence (X7 in CX7C)Target MucinReference
M5.1WHLSSYWMUC5AC acs.org
M5.3YSPWSSWMUC5AC acs.org
M5.4YSPWSSWMUC5AC acs.org

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to detect and quantify proteins and peptides. In the context of MUC5AC motif peptide research, ELISA is crucial for validating the binding of identified ligands, such as those discovered through phage display. acs.orgnih.gov The basic principle involves immobilizing the target protein (MUC5AC) onto a microplate, followed by the addition of the peptide or antibody being tested. thermofisher.com A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody or a tag on the peptide. thermofisher.com The addition of a substrate results in a measurable color change, the intensity of which is proportional to the amount of binding. thermofisher.com

Phage ELISA is a specific application used to confirm the binding of phage-displayed peptides to their target. acs.orgnih.gov In this assay, MUC5AC is coated on the wells, and the identified phage clones are added. acs.orgnih.gov The amount of bound phage is then detected using an antibody against a phage coat protein, which is conjugated to an enzyme like horseradish peroxidase (HRP). acs.orgnih.gov This method has been used to confirm that peptide sequences identified through phage display, such as M5.1, M5.3, and M5.4, exhibit significant binding to MUC5AC compared to negative controls. acs.org

ELISA is also used for the quantitative analysis of MUC5AC protein levels in biological samples, employing specific monoclonal antibodies. biomolther.org

Table 4: ELISA for MUC5AC Binding Validation
Assay TypeDescriptionApplication in MUC5AC ResearchReference
Phage ELISAAn ELISA format used to confirm the binding of phage-displayed peptides to a target protein.Validated the binding of MUC5AC-selective peptides identified through phage display, showing significantly higher absorbance signals for specific peptide clones compared to controls. acs.orgnih.gov
Sandwich ELISAA target-specific antibody is pre-coated on the plate to capture the antigen, which is then detected by a second, enzyme-conjugated antibody.Used for the quantification of MUC5AC in various biological fluids. Commercial kits are available for this purpose. thermofisher.com
Quantitative Mucin Glycoprotein (B1211001) AssayCell lysates containing MUC5AC are coated onto a plate, and the amount of mucin is quantified using a specific monoclonal antibody.Measures the production of MUC5AC glycoprotein in cell culture experiments. biomolther.org

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive, real-time technique that measures changes in mass and viscoelastic properties at a sensor surface. wisc.edu It works by monitoring the changes in the resonant frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor as molecules adsorb to or desorb from its surface. pnas.org A decrease in frequency corresponds to an increase in mass, while an increase in dissipation indicates that the adsorbed layer is soft and viscoelastic, as opposed to rigid. pnas.org

In MUC5AC research, QCM-D has been employed to study the biophysical properties of the mucin and its interactions with surfaces. pnas.org By flowing solutions of purified MUC5AC over a gold-coated QCM-D sensor, researchers can monitor the deposition of the mucin layer in real-time. pnas.org These studies have revealed that MUC5AC binds more significantly to hydrophobic surfaces compared to MUC5B. pnas.org Furthermore, the analysis of frequency and dissipation shifts has shown that the MUC5AC layer is stiffer, denser, and more viscoelastic than the MUC5B layer. pnas.org This information is critical for understanding how MUC5AC contributes to the properties of the mucus barrier in health and disease. pnas.org

Table 5: QCM-D Analysis of MUC5AC Surface Interactions
Parameter MeasuredPrincipleFinding for MUC5ACReference
Frequency Shift (Δf)A decrease in the crystal's resonant frequency indicates an increase in mass on the sensor surface.MUC5AC binds significantly to hydrophobic gold surfaces, leading to a measurable decrease in frequency. pnas.org
Dissipation Shift (ΔD)An increase in the dissipation of the crystal's oscillation indicates the formation of a soft, viscoelastic layer.The MUC5AC layer is more viscoelastic compared to MUC5B, indicating a "softer" layer with more interaction with the buffer. pnas.org
Layer ThicknessCalculated using Voigt modeling based on Δf and ΔD data.The MUC5AC layer was found to be thinner and denser (approx. 32.6 nm) compared to the MUC5B layer. pnas.org
Shear ElasticityCalculated using Voigt modeling.The MUC5AC layer exhibited significantly higher shear elasticity (approx. 10,600 Pa) than the MUC5B layer. pnas.org

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Validation

Computational and Modeling Approaches

Computational and modeling approaches are increasingly vital for understanding the complex structure and function of large glycoproteins like MUC5AC. These methods complement experimental data by providing predictive models of protein structure, domains, and potential interaction sites.

Protein structure prediction for MUC5AC has been performed using tools like the ExPasy tool and EMBOSS. nih.govnih.gov These predictions help in identifying and annotating various domains, including the von Willebrand factor-like domains (D1, D2, D3), trypsin inhibitor-like (TIL) domains, and the central tandem repeat regions rich in proline, threonine, and serine (PTS regions). pnas.orgnih.gov Computational analyses have been crucial in characterizing the extensive genetic and structural diversity of MUC5AC across different individuals. nih.govnih.gov For example, researchers have identified multiple distinct protein variants of MUC5AC with variations in the number of cysteine domains and tandem repeats. nih.govnih.gov

Furthermore, computational tools are used to analyze the composition of the degenerate 8-mer repeat motifs within the MUC5AC tandem repeat domains. nih.gov This analysis is important because the density of serine and threonine residues is critical for the extent of O-glycosylation, which in turn dictates the barrier function of the mucin. nih.gov

Molecular docking studies represent another key computational approach. These simulations are used to predict the binding interactions between MUC5AC or its associated signaling proteins and potential therapeutic compounds. biomolther.org For instance, homology models of proteins in the MUC5AC expression pathway, such as EGFR and MAPKs, can be generated and then used in docking studies to investigate how small molecules might inhibit MUC5AC production. biomolther.org

Table 6: Computational Tools in MUC5AC Research
Computational MethodPurposeKey Insights for MUC5ACReference
Protein Sequence and Domain AnnotationTo predict the protein sequence from gene models and identify functional domains. Tools like EMBOSS and manual curation are used.Identified at least 16 distinct protein variants of MUC5AC with significant variation in domain and tandem repeat copy numbers. nih.govnih.gov
Phylogenetic AnalysisTo study the evolutionary relationships of MUC5AC gene and protein variants.Revealed distinct haplogroups of MUC5AC with different protein architectures. nih.gov
VNTR Motif AnalysisTo characterize the composition and variation of the variable number tandem repeat (VNTR) motifs.Characterized 130 unique 8-mer amino acid motif variants within the MUC5AC VNTR domains, highlighting the diversity that impacts glycosylation potential. nih.gov
Homology Modeling and Molecular DockingTo create 3D models of proteins (e.g., EGFR, MEK1/2) and simulate the binding of ligands.Used to investigate the binding interactions of potential inhibitors with proteins involved in the MUC5AC signaling pathway. biomolther.org

Docking Studies and Binding Affinity Prediction

Docking studies are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org In the context of MUC5AC, these studies are used to investigate the binding of various peptides and other molecules to the MUC5AC motif. plos.orgpnas.org For example, docking has been employed to evaluate how different peptide designs might inhibit the reassociation of mucin subunits, a process relevant to cancer progression. plos.org The binding affinities predicted by these studies can be validated and refined using methods like steered molecular dynamics and umbrella sampling. plos.org Research has shown that the binding affinity of peptides to mucins is heavily dependent on electrostatic interactions. plos.org Furthermore, docking studies have been instrumental in understanding how enzymes like StcE can selectively bind to and cleave mucin domains based on both peptide sequence and glycan presence. pnas.org

Cell-Based and In Vitro Experimental Models

To investigate the cellular and molecular mechanisms of MUC5AC expression and function, researchers utilize a variety of cell-based and in vitro experimental models.

A variety of epithelial cell lines are instrumental in studying MUC5AC. The human lung adenocarcinoma cell line NCI-H292 is frequently used to study the regulation of MUC5AC expression and production in response to various stimuli like phorbol (B1677699) esters (PMA) and pathogens. pnas.orgnih.gov Studies with NCI-H292 cells have shown that MUC5AC production can be influenced by the extracellular matrix, with components like type-IV collagen downregulating its production. nih.govtandfonline.com

The Calu-3 human airway epithelial cell line is another valuable model, particularly for studying mucus secretion and the effects of irritants like cigarette smoke extract. nih.govbrighton.ac.uk Calu-3 cells are known to form a phenotype with a large proportion of cells containing MUC5AC granules. physiology.org They have been used to investigate signaling pathways involved in MUC5AC induction. nih.gov

COS-7 (monkey kidney fibroblast-like) and CHO-K1 (Chinese hamster ovary) cells are often used for transfection studies to express recombinant MUC5AC domains and investigate processes like C-mannosylation and protein trafficking. oup.comnih.govcnjournals.com For example, studies in COS-7 cells have demonstrated that secreted MUC5AC Cys subdomains are monomers. nih.gov

The CHO-Lec35.1 cell line, which is defective in protein C-mannosylation, serves as a crucial control to study the importance of this post-translational modification for the proper folding and secretion of MUC5AC. oup.comnih.gov Research using CHO-Lec35.1 cells has shown that unmannosylated mucin Cys subdomains are retained in the endoplasmic reticulum. oup.com

Table 1: Epithelial Cell Lines Used in MUC5AC Research

Cell Line Origin Key Applications in MUC5AC Research
Calu-3 Human airway submucosal gland adenocarcinoma Studying mucus secretion, effects of irritants (e.g., cigarette smoke), and signaling pathways. nih.govbrighton.ac.ukersnet.orgcore.ac.uk
NCI-H292 Human pulmonary mucoepidermoid carcinoma Investigating regulation of MUC5AC expression by various stimuli (e.g., PMA, pathogens, extracellular matrix). pnas.orgnih.govtandfonline.comkarger.comresearchgate.net
COS-7 Monkey kidney fibroblast-like Transfection studies for recombinant protein expression, investigating post-translational modifications and protein trafficking. oup.comnih.govcnjournals.com
CHO-K1 Chinese hamster ovary Transfection studies, investigating protein folding, secretion, and dimerization. oup.comresearchgate.net
CHO-Lec35.1 C-mannosylation-defective CHO-K1 derivative Studying the role of C-mannosylation in MUC5AC biosynthesis and secretion. oup.comnih.gov

Luciferase reporter assays are a common method to study the transcriptional regulation of the MUC5AC gene. In these assays, the MUC5AC promoter region is cloned into a plasmid upstream of a luciferase reporter gene. plos.orgaai.org This construct is then transfected into cells, and the activity of the promoter is measured by the amount of light produced by the luciferase enzyme. plos.orgaai.org

Researchers have used this technique to identify critical regulatory regions and transcription factor binding sites within the MUC5AC promoter. plos.orgnih.gov For example, by creating a series of deletion constructs of the promoter, studies have pinpointed specific regions that are essential for promoter activity in gastrointestinal cells. plos.orgresearchgate.net These assays have also been crucial in demonstrating how various signaling pathways, such as the Notch and Gli pathways, enhance or repress MUC5AC promoter activity. karger.complos.org For instance, overexpression of components of these pathways can lead to measurable changes in luciferase activity, indicating a direct effect on MUC5AC transcription. karger.complos.org

Chromatin immunoprecipitation (ChIP) assays are a powerful technique used to determine whether a specific protein, such as a transcription factor, binds to a particular DNA sequence in the genome of a cell. nih.gov This method provides direct evidence of protein-DNA interactions within the natural chromatin context of the cell. plos.org

In MUC5AC research, ChIP assays have been instrumental in confirming the binding of various transcription factors to the MUC5AC promoter. For example, studies have used ChIP to show that transcription factors like Hes1, Gli1, Sp1, CREB, and p65 directly bind to the MUC5AC promoter region in different cell types and under various conditions. karger.complos.orgnih.gov This has provided crucial evidence for the direct regulation of MUC5AC gene expression by these factors. For instance, ChIP assays demonstrated that the binding of Smad3 to the MUC5AC promoter was increased following treatment with TGFβ1 in NCI-H292 cells. researchgate.net

Luciferase Reporter Assays for Promoter Activity

Animal Models for MUC5AC Studies

Animal models, particularly genetically engineered mice, are indispensable for studying the in vivo roles of MUC5AC in both healthy and diseased states. Researchers have generated Muc5ac-deficient (Muc5ac-/-) mice to investigate the consequences of lacking this mucin. nih.gov These knockout models have been used to study the role of MUC5AC in conditions like bleomycin-induced pulmonary fibrosis and respiratory syncytial virus (RSV) infection. nih.gov

Conversely, transgenic mouse models that overexpress Muc5ac have also been created. nih.govpnas.org These models are valuable for understanding the effects of mucin hypersecretion. nih.govpnas.org For example, a mouse model overexpressing Muc5ac in the lungs was generated to determine if increased MUC5AC secretion alone could cause airway obstruction or inflammation. nih.govpnas.org Studies using these mice have shown that increased Muc5ac can be protective against influenza virus infection. nih.govpnas.org These animal models allow for the investigation of MUC5AC's function in a complex physiological system, providing insights that cannot be obtained from in vitro studies alone. mdpi.com

Genetically Modified Mouse Models (e.g., Muc5ac−/−, Muc5ac-Tg)

Genetically engineered mouse models, where the Muc5ac gene is either deleted (knockout, −/−) or overexpressed (transgenic, -Tg), are powerful tools to investigate the specific contributions of this mucin to physiological and pathophysiological processes. oup.com

Muc5ac Knockout (Muc5ac−/−) Models

The development of Muc5ac knockout (Muc5ac−/−) mice, which lack the ability to produce Muc5ac protein, has been pivotal in defining its role in disease. biorxiv.org These models have been particularly informative in the context of allergic airway diseases like asthma. Studies using Muc5ac−/− mice have demonstrated that while these mice still exhibit allergic inflammation when challenged with allergens, they are protected from airway hyperreactivity (AHR), a cardinal feature of asthma. nih.govnih.gov This indicates that MUC5AC is a critical downstream effector of allergic inflammation, directly contributing to airway obstruction. nih.govresearchgate.net

In models of allergic asthma induced by ovalbumin or Aspergillus oryzae extract, the genetic removal of Muc5ac abolishes AHR in response to methacholine, with responses being identical to unchallenged control mice. nih.govnih.gov Despite intact inflammation, heterogeneous mucus occlusion in the airways is significantly decreased in knockout mice. nih.gov These findings underscore that inflammation alone is insufficient to cause AHR and that MUC5AC-mediated mucus plugging is an essential mechanism. nih.gov

Furthermore, Muc5ac−/− mice have been used to study other respiratory conditions. In models of ventilator-induced lung injury and secondary pneumococcal pneumonia following influenza infection, Muc5ac−/− mice showed reduced lung inflammation. biorxiv.org Conversely, in studies involving exposure to the fibrosing agent bleomycin (B88199), respiratory syncytial virus (RSV), or ozone, Muc5ac−/− mice developed more severe inflammation and injury compared to their wild-type counterparts, suggesting a protective role for MUC5AC in the acute phase of these specific injuries. nih.govnih.gov These mice sometimes show a compensatory increase in other mucins, such as Muc2, Muc4, and Muc5b, in response to certain injuries. nih.gov

Research Findings from Muc5ac−/− Mouse Models
Research AreaModelKey FindingsReference
Allergic AsthmaOvalbumin or Aspergillus challengeAbolished airway hyperreactivity (AHR) despite persistent inflammation. Reduced mucus plugging. nih.govnih.gov
COPD/Viral ExacerbationRhinovirus (RV) infectionAttenuated airway inflammation (reduced neutrophils, IL-1β, IL-6, TNF) compared to wild-type. No difference in viral load. biorxiv.org
Pulmonary FibrosisBleomycin-inducedGreater inflammation and fibrosis compared to wild-type mice, suggesting a protective role for MUC5AC. nih.govnih.gov
Viral InfectionRespiratory Syncytial Virus (RSV)Higher viral replication, more severe epithelial death, and bronchial smooth muscle thickening. nih.gov
Toxicant ExposureOzone exposureMore severe nasal airway injury and pulmonary proliferation. nih.govnih.gov
Intestinal InfectionsTrichuris muris infectionIncreased susceptibility to chronic infection, highlighting MUC5AC's protective role in the gut. oup.comunmc.edu

Muc5ac Transgenic (Muc5ac-Tg) Models

To understand the consequences of MUC5AC hypersecretion independent of other inflammatory stimuli, Muc5ac transgenic (Muc5ac-Tg) mice were developed. These mice overexpress Muc5ac mRNA approximately 20-fold in the lungs under the control of the rat Clara cell secretory protein (rCCSP) promoter, leading to an ~18-fold increase in MUC5AC protein in bronchoalveolar lavage fluid. pnas.orgnih.gov

A key finding from the Muc5ac-Tg model is that mucin hypersecretion alone is not sufficient to cause spontaneous airway obstruction, inflammation, or goblet cell metaplasia. pnas.orgnih.govresearchgate.net Despite the significant increase in MUC5AC production, these mice showed no signs of respiratory distress, and mucus clearance mechanisms remained effective. pnas.orgresearchgate.net This suggests that the pathological consequences of mucus in diseases like asthma and COPD are not solely due to the quantity of MUC5AC but likely involve changes in mucus properties or impaired clearance in the context of inflammation. pnas.org

Interestingly, the Muc5ac-Tg model revealed a protective role for MUC5AC in the context of viral infection. When challenged with H1N1 influenza virus, Muc5ac-Tg mice exhibited significantly reduced viral titers and attenuated neutrophilic responses compared to wild-type mice. pnas.orgnih.govresearchgate.net This protection is thought to be mediated by the binding of MUC5AC to α2,3-linked sialic acids on the virus, effectively trapping viral particles and preventing infection. pnas.orgnih.gov This model also demonstrated that the expression of Muc5ac and Muc5b can be independently regulated, as the overexpression of Muc5ac did not affect the expression levels of Muc5b. pnas.org

Research Findings from Muc5ac-Tg Mouse Models
Research AreaModelKey FindingsReference
Baseline PhenotypeMuc5ac overexpression (~20-fold)No spontaneous airway obstruction, inflammation, or goblet cell metaplasia. Normal mucus clearance. pnas.orgnih.govresearchgate.net
Viral InfectionInfluenza A (PR8/H1N1) challengeReduced viral titers and decreased neutrophilic inflammation, indicating a protective role. pnas.orgnih.govresearchgate.net
Mucin RegulationAnalysis of mucin gene expressionMuc5b expression was unaffected, suggesting independent regulation of Muc5ac and Muc5b in the absence of disease. pnas.org

Antigen-Challenged Mouse Models for Mucous Metaplasia Studies

Antigen-challenged mouse models are the cornerstone for studying allergic airway inflammation and the associated mucous metaplasia, where mucus-producing goblet cells increase in number and size. These models typically involve sensitizing mice to an allergen, such as ovalbumin (OVA), and then challenging their airways with the same allergen, mimicking key features of human asthma. researchgate.netatsjournals.org

Research using these models has unequivocally identified MUC5AC as the central, inducible gel-forming mucin in the development of allergic mucous metaplasia. researchgate.netnih.gov While healthy mouse airways have very few mucus-producing cells and express low levels of Muc5ac and high levels of Muc5b, allergen challenge triggers a dramatic and selective upregulation of Muc5ac gene expression. nih.govresearchgate.netnih.gov For instance, following an OVA challenge, Muc5ac mRNA levels can increase over 300-fold, while the expression of other gel-forming mucins like Muc5b and Muc2 does not significantly increase and may even temporarily decrease. nih.govnih.gov This robust induction of Muc5ac expression directly correlates with the appearance of mucin-filled goblet cells in the airway epithelium. researchgate.net

The Th2 cytokine, Interleukin-13 (IL-13), has been identified as a critical mediator of these changes. nih.govatsjournals.org Administering IL-13 directly to the airways of mice is sufficient to induce Muc5ac expression and goblet cell metaplasia, mirroring the effects of allergen challenge. atsjournals.orgfrontiersin.org Studies combining antigen-challenge protocols with Muc5ac knockout mice have been particularly insightful. As mentioned previously, these studies confirm that MUC5AC is required for the development of AHR. nih.govnih.gov The absence of MUC5AC prevents the severe mucus plugging that obstructs airways, thereby uncoupling airway inflammation from airway hyperreactivity. nih.gov These models have been crucial for validating MUC5AC as a key therapeutic target for muco-obstructive lung diseases. nih.govatsjournals.org

Research Findings from Antigen-Challenged Mouse Models
Allergen/StimulusKey Mucin Gene Expression ChangesPhenotypic OutcomeReference
Ovalbumin (OVA)Massive and selective induction of Muc5ac mRNA. No significant change in Muc5b or Muc2.Goblet cell metaplasia, mucus hypersecretion, airway hyperreactivity. nih.govresearchgate.netatsjournals.orgnih.gov
House Dust Mite (HDM)Significant increase in Muc5ac mRNA and protein expression.Eosinophilic inflammation, mucin production, airway hyperresponsiveness. atsjournals.org
Interleukin-13 (IL-13)Directly induces Muc5ac gene expression.Induces goblet cell metaplasia and mucus production, similar to allergen challenge. nih.govatsjournals.orgfrontiersin.org

Comparative Analysis with Other Secreted Mucins

Distinctions in Structural Organization and Assembly

The macromolecular architecture of mucins dictates their biophysical properties and their ability to form the protective mucus gel. While secreted gel-forming mucins share a common blueprint, significant variations exist in their domain structures and assembly mechanisms.

A key distinction in the N-terminal region of MUC5AC is the presence of a putative leucine (B10760876) zipper (LZ) domain at the end of the D1 domain, a feature not found in other gel-forming mucins. pnas.org While the precise function of this LZ domain is still under investigation, it is hypothesized to contribute to the unique assembly of MUC5AC. Furthermore, recent structural studies have revealed differences in the N-terminal D3 assembly between MUC5AC and MUC2. biorxiv.org The TIL3 domain within the D3 assembly of MUC5AC has a unique arginine-rich loop and a distinct disulfide bond organization compared to MUC2 and vWF. biorxiv.orgembopress.org

This structural uniqueness in the N-terminus of MUC5AC appears to influence its multimerization process. While MUC5B is generally understood to form dimers through its N-terminal region, leading to linear and infrequently branched multimers, MUC5AC can form higher-order oligomers in addition to dimers. pnas.orgnih.gov This results in a more tightly organized and highly branched network structure. pnas.orgatsjournals.org Cryo-electron microscopy has shown that the MUC5AC-D3 assembly can form non-covalent tetramers, a feature that appears to be unique to MUC5AC and may be regulated by pH and ionic strength. embopress.org

The C-terminal regions of MUC5AC, MUC5B, and MUC2 are more conserved, comprising a VWD4 assembly, VWC domains, and a C-terminal cysteine-knot, which are responsible for the initial dimerization of mucin monomers. biorxiv.org

The central region of mucins is dominated by variable number tandem repeat (VNTR) domains, which are rich in proline, threonine, and serine (PTS) residues. nih.gov These regions are the primary sites of O-linked glycosylation, a post-translational modification that accounts for up to 80% of the mucin's total weight and is critical for its function. atlasgeneticsoncology.org

The pattern of glycosylation on these tandem repeats is also distinct for each mucin and can be altered in different pathological states, potentially serving as a defense mechanism against evolving pathogens. nih.gov This differential glycosylation contributes to the functional specificity of each mucin. While the tandem repeat regions are highly polymorphic and species-specific, the N- and C-terminal regions show striking similarities across different secretory mucins and even across species. oup.com

Recent long-read sequencing has provided a deeper understanding of the structural diversity within MUC5AC and MUC5B. While MUC5B is generally less variable in humans, several MUC5AC protein variants have been identified based on variations in VNTR domains, cysteine (cys) domain copy number, and the number of repeat motifs. nih.gov Most MUC5AC variants have four distinct tandem repeat domains, but some possess an additional central tandem repeat domain and an extra cys domain. nih.gov In contrast, MUC5B shows no variation in the number of cys domains preceding the first tandem repeat domain. nih.gov

Differences in N-terminal and C-terminal Domain Structures

Divergent Functional Implications in Biological Contexts

The structural distinctions between MUC5AC and other secreted mucins translate into different functional roles in maintaining mucosal homeostasis and responding to pathological insults.

In the airways, MUC5AC and MUC5B play distinct and non-redundant roles in mucociliary clearance (MCC) and innate immunity. MUC5B is considered essential for maintaining basal MCC and lung homeostasis. pnas.orgnih.gov Mice lacking Muc5b exhibit a significant reduction in MCC and increased susceptibility to bacterial infections, highlighting its critical role in clearing pathogens. nih.govfrontiersin.org

In contrast, MUC5AC is not essential for basal MCC. pnas.org Instead, its expression is induced in response to various stimuli, including allergens, cigarette smoke, and pathogens, earning it the designation of a "response mucin". pnas.orgnih.gov While MUC5B forms linear polymers that create a transportable mucus gel, the highly branched and tightly organized network of MUC5AC can form a more stagnant, "tethered" mucus layer. pnas.orgnih.gov This property is implicated in the mucus plugging and impaired MCC observed in muco-obstructive lung diseases like asthma. atsjournals.orgatsjournals.org In allergic airway responses, MUC5AC is a key player responsible for mucus hypersecretion and airway obstruction. atsjournals.org

Beyond the airways, MUC5AC is a major component of the mucus layer in the stomach, where it protects the gastric epithelium from the harsh acidic environment and infectious agents. oup.com It is also expressed in other tissues like the conjunctiva and endocervix, contributing to local innate defense. oup.com

The different structural assemblies of MUC5AC and MUC5B directly impact the biophysical properties of the mucus layer. MUC5AC forms a denser, stiffer, and more viscoelastic layer compared to MUC5B. pnas.org It also demonstrates a greater propensity to bind to hydrophobic surfaces, suggesting it may be "stickier" than MUC5B. pnas.org These properties are likely due to its ability to form higher-order oligomers and a more branched network. pnas.org

Differential Roles in Mucociliary Clearance and Innate Defense

Overlapping and Unique Regulatory Mechanisms

The expression of MUC5AC and other secreted mucins is tightly controlled by a complex interplay of transcription factors and signaling pathways, which can be both shared and distinct. MUC5AC and MUC5B are both located on chromosome 11p15.5 in humans, in a cluster with other mucin genes like MUC2 and MUC6. oup.comportlandpress.com

Under normal conditions in the human lung, MUC5AC is primarily expressed at low levels in goblet cells of the surface epithelium in the larger, central airways. nih.govportlandpress.com MUC5B, in contrast, is expressed in submucosal glands and also in the superficial epithelium, with a major contribution from the distal airways. nih.gov This differential expression pattern already points to distinct regulatory mechanisms.

The regulation of MUC5AC is highly responsive to a wide array of stimuli. Its transcription can be induced by various cytokines (e.g., IL-13, TNF-α), growth factors (e.g., EGF), inflammatory mediators, bacterial products, and environmental irritants like tobacco smoke. atlasgeneticsoncology.orgresearchgate.net Signaling pathways involving NF-κB, Sp1, and MAP kinases (like ERK1/2) are known to play a role in upregulating MUC5AC expression. atlasgeneticsoncology.orgresearchgate.net In contrast, glucocorticoids have been shown to downregulate MUC5AC expression. atlasgeneticsoncology.org

While some of these regulatory pathways may also influence other mucins, the specific combination and sensitivity of transcription factor binding sites in the MUC5AC promoter region confer its unique responsiveness. For example, the MUC5AC promoter has a lower number of CpG dinucleotides compared to other mucin genes in the 11p15 cluster, suggesting that its regulation is less likely to be controlled by methylation. atlasgeneticsoncology.org

Future Directions and Emerging Research Avenues for Muc5ac Motif Peptides

Advanced Synthetic Strategies for Complex Glycopeptides

The synthesis of MUC5AC glycopeptides, particularly long sequences with multiple glycosylation sites characteristic of the native protein, presents significant chemical challenges. nih.govresearchgate.net The primary obstacle lies in the efficient and stereoselective incorporation of O-linked N-acetylgalactosamine (GalNAc) onto serine and threonine residues within the peptide backbone. nih.govrsc.org Future progress in understanding MUC5AC function is intrinsically linked to the advancement of synthetic methods that can provide access to homogeneously glycosylated peptides for detailed biological and structural studies.

Emerging research focuses on overcoming the limitations of traditional solid-phase peptide synthesis (SPPS), where the repeated coupling of precious glycoamino acid building blocks can be inefficient and low-yielding. nih.govresearchgate.net One promising direction is the development of building block-economic strategies. For instance, methods combining SPPS with native chemical ligation (NCL) and desulfurization chemistry allow for the rapid and reliable synthesis of long, multi-O-GalNAcylated MUC5AC tandem repeats. nih.govresearchgate.net This approach involves synthesizing smaller glycopeptide fragments that are then ligated together, a strategy that has successfully yielded highly pure MUC5AC glycopeptides with 20 α-O-linked GalNAc residues within a week. nih.govresearchgate.net

Microwave-assisted SPPS is another powerful tool being optimized for glycopeptide synthesis. nih.govresearchgate.net The use of microwave energy can dramatically reduce reaction times and improve coupling efficiency, especially for difficult or aggregating sequences often found in mucin tandem repeats. nih.gov Researchers are also exploring novel convergent or "cassette" approaches, where an orthogonally protected glycosylated amino acid is prepared first and then incorporated into the growing peptide chain. rsc.org These strategies offer greater control over the placement and structure of the glycan moieties. rsc.org

Synthetic Strategy Description Advantages Challenges References
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids (including pre-formed glycoamino acids) to a growing peptide chain on a solid resin support.Well-established method suitable for automated synthesis.Inefficient coupling of bulky glycoamino acids, requires large excess of precious building blocks. nih.govresearchgate.net nih.govresearchgate.net
Native Chemical Ligation (NCL) Ligation of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.Enables synthesis of very long glycopeptides by combining smaller, more easily synthesized fragments. nih.govresearchgate.netRequires the presence of a cysteine residue at the ligation site, though desulfurization can later convert it to alanine (B10760859). nih.gov nih.govresearchgate.netresearchgate.net
Microwave-Assisted SPPS Utilizes microwave energy to accelerate the chemical reactions of peptide synthesis.Dramatically improves coupling yields and reduces synthesis time, especially for aggregating peptides. nih.govPotential for side reactions if not carefully controlled; requires specialized equipment. researchgate.net nih.govresearchgate.net
Convergent/"Cassette" Approach An orthogonally protected glycosylated amino acid ("cassette") is synthesized first and then incorporated into the peptide chain during SPPS.Allows for the incorporation of complex, pre-assembled glycans at specific sites. rsc.orgRequires complex multi-step synthesis of the initial glycoamino acid building block. rsc.org rsc.org

Future work will likely focus on combining these methods, such as using microwave-assisted synthesis to create fragments for subsequent native chemical ligation, to access the highly complex and heavily glycosylated MUC5AC motif peptides that mimic the native protein structure. researchgate.netfrontiersin.org

High-Resolution Structural Elucidation of Glycosylated Motif Peptides

Understanding the function of MUC5AC requires a detailed picture of its three-dimensional structure and how this is influenced by glycosylation. Historically, the large size, flexibility, and extensive glycosylation of mucins have made them challenging targets for high-resolution structural techniques. However, recent breakthroughs are beginning to provide unprecedented insights.

In addition to cryo-EM, Nuclear Magnetic Resonance (NMR) spectroscopy is a vital technique for studying the structure and dynamics of glycopeptides in solution. researchgate.netnih.gov NMR can provide detailed information on the conformation of the peptide backbone and the orientation of the attached glycans. nih.gov Studies have shown that incremental glycosylation enhances the rigidity of the peptide motif and that the arrangement of GalNAc residues can be precisely mapped. nih.gov All-atom molecular dynamics (MD) simulations complement these experimental techniques by providing a dynamic view of mucin structure, revealing how the dense O-glycan "bottlebrush" increases the linearity and persistence length of the peptide backbone. biorxiv.org

Technique Information Provided Key Findings for MUC5AC/Mucins References
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of large macromolecular assemblies.Determined structures of MUC5AC N-terminal filamentous assemblies; revealed mechanisms of dimerization and oligomerization. pnas.orgembopress.org pnas.orgembopress.org
NMR Spectroscopy Conformation and dynamics of glycopeptides in solution; mapping of glycosylation sites and glycan orientation.Revealed that glycosylation enhances peptide rigidity; allowed analysis of interactions between GalNAc residues and the peptide backbone. researchgate.netnih.gov researchgate.netnih.gov
Molecular Dynamics (MD) Simulations Atomically-detailed structural dynamics; insights into the forces governing mucin conformation.Showed that O-glycans create a "bottlebrush" structure that increases the linearity and persistence length of the peptide backbone. biorxiv.org biorxiv.org
Atomic Force Microscopy (AFM) Imaging of single molecules and their networks on surfaces.Revealed that MUC5AC forms tightly organized, highly branched networks, distinct from the linear polymers of MUC5B. pnas.org pnas.org

The future in this area involves integrating data from these multiple techniques to build comprehensive, multi-scale models of MUC5AC. This will allow researchers to connect atomic-level details of glycosylation and peptide sequence to the macroscopic, gel-forming properties of mucus. pnas.orgbiorxiv.org

Development of Novel Research Tools and Probes

Progress in understanding MUC5AC biology is critically dependent on the availability of robust and specific tools to detect, quantify, and perturb its function. A significant area of emerging research is therefore dedicated to the development of novel probes and assays.

A key class of tools is monoclonal antibodies with high specificity for MUC5AC. For example, the antibody RA96 has been developed and biochemically characterized to specifically recognize the MUC5AC antigen. snmjournals.org Such antibodies are invaluable for applications like immunohistochemistry (IHC) to map MUC5AC expression in clinical tissues and have been radiolabeled with isotopes like zirconium-89 (B1202518) for use as whole-body PET imaging radiotracers to non-invasively detect pancreatic cancers that overexpress MUC5AC. snmjournals.org Other antibodies are used in ELISA-based assays to quantify MUC5AC protein levels in biological fluids like tears, providing a means to correlate its expression with disease states like Sjögren syndrome. arvojournals.org

Beyond antibodies, nucleic acid-based probes are essential for studying MUC5AC gene expression. Gene-specific riboprobes have been synthesized for use in in situ hybridization to visualize the localization of MUC5AC mRNA within tissue sections, confirming its expression in specific cell types like bronchial airway epithelium. nih.gov Furthermore, quantitative real-time PCR (qRT-PCR) assays using specific primers and TaqMan probes allow for the precise measurement of MUC5AC transcript levels, enabling studies on its regulation during development and disease. arvojournals.orgnih.govresearchgate.net As mentioned previously, cyclic peptides identified through phage display also represent a promising new class of probes that offer high selectivity for MUC5AC, potentially for use in targeted imaging or drug delivery. acs.org

Tool/Probe Type Target Application(s) References
RA96 Monoclonal AntibodyMUC5AC proteinImmunohistochemistry (IHC), PET imaging of pancreatic cancer. snmjournals.org snmjournals.org
791 Antibody Monoclonal AntibodyMUC5AC proteinEnzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC quantification in tears. arvojournals.org arvojournals.org
Cyclic Peptides Synthetic PeptideMUC5AC proteinPotential for targeted drug delivery and imaging to MUC5AC-rich mucus layers. acs.org acs.org
Antisense Riboprobe Nucleic Acid ProbeMUC5AC mRNAIn situ hybridization to localize MUC5AC gene expression in tissues. nih.gov nih.gov
TaqMan Probes/Primers Nucleic Acid ProbeMUC5AC cDNAQuantitative real-time PCR (qRT-PCR) to measure MUC5AC gene expression levels. arvojournals.orgnih.gov arvojournals.orgnih.gov

The future will see the development of more sophisticated probes, such as activity-based probes to study the enzymes that modify MUC5AC, and "smart" probes that become fluorescent or active only upon binding to their target. These advanced tools will provide dynamic, real-time information about MUC5AC function in living systems.

Systems Biology Approaches to MUC5AC Regulation and Function

The expression and function of MUC5AC are not governed by a single, linear pathway but are instead controlled by a complex and interconnected network of signaling molecules, transcription factors, and cellular processes. A systems biology approach, which integrates multiple layers of biological information, is essential to unravel this complexity.

The regulation of the MUC5AC gene is a key focus. Its expression is tightly controlled at the transcriptional level by a network of factors and signaling pathways. portlandpress.com For example, in airway epithelial cells, inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-17A are potent inducers of MUC5AC expression, a process mediated through the activation of the NF-κB (nuclear factor κ-B) signaling pathway. nih.gov A specific NF-κB binding site in the MUC5AC promoter has been identified as critical for this regulation. nih.gov Other major pathways implicated in MUC5AC upregulation in chronic airway diseases include those involving the epidermal growth factor receptor (EGFR) and Th2-cytokines like IL-13, which can act via transcription factors like STAT6 and SPDEF. portlandpress.commdpi.comscirp.org

Cell adhesion also plays a regulatory role. Studies have shown that MUC5AC production is inversely proportional to the function of integrin β1, a molecule involved in cell-extracellular matrix (ECM) adhesion, suggesting that the physical state of the cell influences mucin expression. scirp.orgresearchgate.net Systems-level analyses, including transcriptomics and proteomics, are being used to build comprehensive models of these regulatory networks. By understanding how these different pathways intersect and respond to stimuli like allergens, pathogens, or inflammation, researchers can identify key nodes that may serve as novel therapeutic targets to normalize MUC5AC production in diseases like COPD and asthma. mdpi.comnih.gov

Regulatory Pathway/Factor Effect on MUC5AC Mediating Molecules Context/Disease References
NF-κB Signaling UpregulationIL-1β, IL-17A, TNF-α, p65Airway inflammation, Asthma, COPD. nih.govmdpi.com nih.govportlandpress.commdpi.com
EGFR Signaling UpregulationEGF, HIF-1αAirway inflammation, Asthma. portlandpress.comscirp.org portlandpress.comscirp.org
IL-13 Signaling UpregulationSTAT6, SPDEFType 2 inflammation, Allergy, Asthma. portlandpress.commdpi.com portlandpress.commdpi.com
Cell-ECM Adhesion Upregulation (with low adhesion)Integrin β1Regulation of basal mucin production. scirp.orgresearchgate.net scirp.orgresearchgate.net

Future research in this area will increasingly rely on high-throughput "omics" data (genomics, transcriptomics, proteomics, glycomics) and computational modeling. biorxiv.orgnih.gov By integrating genetic variation data, such as the discovery of different human MUC5AC haplogroups, with functional data on gene expression and protein interactions, a holistic picture of MUC5AC's role in health and disease will emerge, paving the way for personalized medicine approaches. nih.gov

Q & A

Q. What are the key structural features of MUC5AC motif peptide relevant to its function in mucin multimerization?

The this compound is a 16-amino acid fragment (sequence: GTTPSPVPTTSTTSAP) derived from the N-terminal region of mucin 5. Structural studies highlight its leucine zipper motif (residues 273–300), which facilitates homo-oligomerization via non-covalent interactions. Additionally, cysteine residues in the D-domains drive disulfide-linked multimer assembly, critical for mucus gel formation . Its molecular weight (≈1501.6 Da) and hydrophilic profile (average hydrophilicity: -0.32) influence solubility and interaction dynamics .

Q. What are the recommended storage conditions and solubility parameters for this compound in experimental settings?

The peptide should be stored at -20°C to -80°C in lyophilized form, protected from light and moisture. For reconstitution, it is soluble in DMSO (up to 90 mg/mL at 25°C). Experimental protocols should include centrifugation to remove insoluble aggregates and verification of pH stability (isoelectric point: 6.11) to prevent degradation .

Q. How is the purity and bioactivity of synthetic this compound validated for use in in vitro assays?

Purity (>98%) is typically confirmed via reverse-phase HPLC and mass spectrometry (observed m/z: 1500.73). Bioactivity validation includes ELISA or Western blot using antibodies like clone CLH2, which detects high-molecular-weight mucin smears characteristic of native MUC5AC .

Advanced Research Questions

Q. How can researchers design experiments to investigate the impact of hypoxia on MUC5AC expression in airway epithelial models?

Experimental Design:

  • Expose primary airway epithelial cells to 1–5% O₂ to mimic hypoxia.
  • Use luciferase reporter assays with wild-type vs. mutant MUC5AC promoters (e.g., -64 bp HRE mutation) to assess HIF-1α binding .
  • Inhibit upstream pathways (e.g., EGFR/PI3K/ERK) with small molecules (e.g., gefitinib) to dissect signaling cascades. Controls: Normoxic (21% O₂) conditions and siRNA-mediated HIF-1α knockdown.

Q. What methodological considerations are critical when analyzing O-glycosylation patterns of MUC5AC motif peptides using recombinant GalNAc-transferases?

  • Enzyme Specificity : Use microsomes from LS174T colon carcinoma cells or recombinant pp-GalNAc-T1/T2/T3, which exhibit distinct incorporation patterns (e.g., T1 adds 2 GalNAc residues, T3 adds 3) .
  • Peptide Design : Include tandem threonine/serine residues (e.g., TTSAPTTS motif) to mimic native glycosylation sites.
  • Analytical Tools : Employ MALDI-TOF MS to quantify GalNAc incorporation and compare kinetic parameters (Km, Vmax) across enzymes.

Q. How should researchers address discrepancies in enzyme specificity observed during in vitro glycosylation of MUC5AC motif peptides?

  • Source Variation : Compare enzyme activity across tissue-specific microsomes (e.g., gastric vs. intestinal).
  • Peptide Context : Test truncated vs. full-length motifs to identify sequence-dependent glycosylation efficiency.
  • Statistical Validation : Use ANOVA to assess significance of GalNAc incorporation differences (e.g., T1 vs. T3) and repeat assays with triplicate samples .

Q. What in silico tools are available to predict potential interaction motifs within the MUC5AC peptide sequence?

  • MEME Suite : Identify conserved motifs (6–12 aa) in MUC5AC orthologs; apply E-value thresholds (<0.05) to filter false positives .
  • SLiM Discovery : Use tools like ELM to map short linear motifs (e.g., phosphorylation sites) in disordered regions.
  • Docking Simulations : Model interactions with HIF-1α or TRPV1 using Rosetta or HADDOCK for hypothesis generation .

Data Contradiction Analysis

Q. How can conflicting data on MUC5AC’s role in inflammation be reconciled across studies?

  • Model Differences : Compare outcomes in murine asthma models (Th2-driven) vs. human neutrophil elastase-treated epithelia.
  • Dose-Response : Assess IL-13 or EGF concentrations; hypersecretion thresholds may vary (e.g., 10 ng/mL IL-13 vs. 50 ng/mL EGF) .
  • Temporal Factors : Measure MUC5AC mRNA (peaks at 6–12 hr) vs. protein (peaks at 24–48 hr) to align kinetics with experimental endpoints.

Methodological Tables

Table 1. Key Physical-Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆₃H₁₀₄N₁₆O₂₆
Molecular Weight1501.59 (average); 1500.73 (exact)
Solubility (DMSO)90 mg/mL
Isoelectric Point (pI)6.11

Table 2. Example Experimental Parameters for Hypoxia Studies

ParameterConditionControl
O₂ Concentration1% O₂ (hypoxia)21% O₂ (normoxia)
HIF-1α Inhibitor10 µM KC7F2DMSO vehicle
Promoter ConstructWild-type vs. HRE-mutantEmpty vector

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.